GSK583
Description
Properties
IUPAC Name |
6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGLWKOHPIJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK583 on RIPK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of GSK583, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). It details the molecular interactions, effects on signaling pathways, and quantitative measures of its inhibitory activity, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Core Mechanism of Action: ATP-Competitive Inhibition and Conformational Effects
This compound functions as a highly potent, ATP-competitive inhibitor of RIPK2.[1][2] Its primary mechanism involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of inflammatory signals.[1][3]
X-ray crystallography studies have revealed the precise binding mode of this compound within the RIPK2 active site. The 4-aminoquinoline core of this compound establishes a critical hydrogen bond with the hinge residue Met98.[3] Additionally, the indazole moiety of this compound extends into a hydrophobic back pocket, forming a key hydrogen bond with Asp164 of the DFG motif.[3][4] Weaker interactions, including proton-π interactions with Lys47 and a non-traditional hydrogen bond with Glu66, further stabilize the inhibitor-kinase complex.[3]
Beyond simple ATP competition, the binding of this compound induces a conformational change in RIPK2, stabilizing the kinase in an inactive state. This allosterically hinders the interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP), a crucial step for RIPK2 ubiquitination and subsequent downstream signaling activation.[4][5] This disruption of the RIPK2-XIAP protein-protein interaction is a key aspect of this compound's potent cellular activity.[4][5]
Impact on RIPK2 Signaling Pathways
RIPK2 is a central adaptor protein in the NOD-like receptor (NLR) signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and ubiquitination. This initiates downstream signaling cascades that culminate in the activation of NF-κB and MAPKs, driving the production of pro-inflammatory cytokines.[6]
This compound effectively blocks these downstream events. By inhibiting RIPK2 kinase activity, this compound prevents the activation of NF-κB and MAPK pathways.[6] This leads to a potent, dose-dependent inhibition of pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-8, in response to NOD1 and NOD2 stimulation.[1][7] this compound demonstrates high selectivity for the NOD1/2-RIPK2 pathway, with minimal effects on signaling initiated by Toll-like receptors (TLRs) or cytokine receptors at effective concentrations.[2][7]
Signaling Pathway Diagram
Caption: this compound inhibits the NOD1/2-RIPK2 signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound against RIPK2 has been quantified in various biochemical and cellular assays. The following tables summarize the key data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| Fluorescence Polarization (Binding) | RIPK2 | Human | 5 | [1][7] |
| Fluorescence Polarization (Binding) | RIPK2 | Rat | 2 | [8][9] |
| ADP-Glo (Kinase Activity) | RIPK2 | Human | 5 | [5] |
| Fluorescence Polarization (Binding) | RIPK3 | Human | 16 | [7] |
Table 2: Cellular Inhibitory Activity of this compound
| Assay Type | Cell Type | Stimulant | Measured Cytokine | IC50 (nM) | Reference(s) |
| Cytokine Production | Primary Human Monocytes | MDP | TNF-α | 8 | [1][7] |
| Cytokine Production | Human Whole Blood | MDP | TNF-α | 237 | [1] |
| Cytokine Production | Rat Whole Blood | MDP | TNF-α | 133 | [1] |
| Cytokine Production | Human Crohn's/UC Biopsies | - | TNF-α & IL-6 | ~200 | [7] |
| RIPK2-XIAP Interaction (NanoBRET) | Caco-2 cells | - | - | 26.22 | [4] |
Table 3: Off-Target Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference(s) |
| hERG | Electrophysiology | 7.45 | [6] |
| CYP3A4 | Fluorescence | 5 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on RIPK2.
RIPK2 Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding of this compound to the ATP pocket of RIPK2 by competing with a fluorescently labeled ligand.
Materials:
-
Full-length FLAG His-tagged RIPK2
-
Fluorescently labeled ATP-competitive ligand
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
-
This compound stock solution in 100% DMSO
-
Multiwell plates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dispense 100 nL of the this compound dilutions into the wells of the multiwell plate.
-
Add 5 µL of RIPK2 solution (at twice the final assay concentration) to each well.
-
Incubate at room temperature for 10 minutes.
-
Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.
-
Incubate at room temperature for at least 10 minutes.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate percent inhibition relative to controls and determine the IC50 value using a four-parameter logistic equation.[1][7]
RIPK2 ADP-Glo™ Kinase Assay
This luminescent assay measures the kinase activity of RIPK2 by quantifying the amount of ADP produced.
Materials:
-
Recombinant RIPK2 enzyme
-
Kinase substrate (e.g., generic kinase substrate)
-
ATP
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution in DMSO
-
Multiwell plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multiwell plate, add 1 µL of the this compound dilution or 5% DMSO (for controls).
-
Add 2 µL of RIPK2 enzyme solution.
-
Add 2 µL of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence using a luminometer.
-
Determine kinase activity and inhibitor potency (IC50) based on the luminescent signal.[5]
MDP-Stimulated TNF-α Production in Primary Human Monocytes
This cellular assay assesses the ability of this compound to inhibit RIPK2-dependent cytokine production.
Materials:
-
Isolated primary human monocytes
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Muramyl dipeptide (MDP)
-
This compound stock solution in DMSO
-
TNF-α ELISA kit or similar immunoassay
-
96-well cell culture plates
Procedure:
-
Seed primary human monocytes in a 96-well plate at a desired density (e.g., 10^5 cells/well) and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production and determine the IC50 value.[1][10]
RIPK2-XIAP NanoBRET™ Target Engagement Assay
This assay measures the disruption of the RIPK2-XIAP interaction in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK2 fusion vector
-
XIAP-smBiT fusion vector
-
NanoBRET™ tracer reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound stock solution in DMSO
-
White 96-well or 384-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-RIPK2 and XIAP-smBiT constructs.
-
Seed the transfected cells into the assay plate.
-
Treat the cells with serial dilutions of this compound for 2 hours.
-
Add the NanoBRET™ tracer reagent.
-
Dispense the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor into the wells.
-
Measure the BRET signal on a luminometer.
-
Calculate the percent inhibition of the BRET signal to determine the IC50 for the disruption of the RIPK2-XIAP interaction.[4][11]
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's action on RIPK2.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of RIPK2. Its mechanism of action involves direct, ATP-competitive inhibition of the kinase domain, which is further enhanced by its ability to allosterically disrupt the crucial RIPK2-XIAP interaction. This dual action leads to the effective suppression of NOD1/2-mediated inflammatory signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers working on RIPK2-targeted drug discovery and the study of innate immunity. While this compound itself has limitations for clinical development due to off-target effects, it remains an invaluable tool for preclinical research.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Mechanism of Allostery in RIPK2 kinase | bioRxiv [biorxiv.org]
- 5. promega.co.uk [promega.co.uk]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. carnabio.com [carnabio.com]
- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
GSK583: A Selective RIPK2 Inhibitor for Inflammatory Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of RIPK2 in Inflammatory Signaling
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to combat infection.[2] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an effective immune response.[4][5]
Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged as a promising therapeutic strategy for these conditions.[2]
GSK583: A Potent and Selective RIPK2 Inhibitor
This compound is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was identified through structure-activity relationship-based modifications to improve selectivity while maintaining ATP-competitive characteristics.[1] this compound has been extensively characterized as a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7] However, its development as a clinical candidate was halted due to off-target activity against the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]
Mechanism of Action and Binding Mode
This compound acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal that this compound binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical hydrogen bond interaction occurs between the N1 of the indazole moiety of this compound and the backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]
Data Presentation
Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 | Reference |
| Biochemical | ||||
| Fluorescence Polarization Binding | Human RIPK2 | Inhibition of fluorescent ligand binding | 5 nM | [6][10] |
| Fluorescence Polarization Binding | Rat RIPK2 | Inhibition of fluorescent ligand binding | 2 nM | [11] |
| Fluorescence Polarization Binding | Human RIPK3 | Inhibition of fluorescent ligand binding | 16 nM | [10] |
| Cellular | ||||
| MDP-Stimulated TNF-α Production | Primary Human Monocytes | Inhibition of TNF-α release | 8 nM | [6][10] |
| MDP-Stimulated TNF-α Production | Human Whole Blood | Inhibition of TNF-α release | 237 nM | [3][6] |
| MDP-Stimulated TNF-α Production | Rat Whole Blood | Inhibition of TNF-α release | 133 nM | [6] |
| Explant Cultures from Crohn's and Ulcerative Colitis Patients | Human Intestinal Biopsies | Inhibition of TNF-α and IL-6 production | ~200 nM | [6][10] |
| In Vivo | ||||
| MDP-Induced Peritonitis | Rat | Inhibition of serum KC (IL-8 orthologue) | 50 nM (derived from blood concentrations) | [6] |
| MDP-Induced Peritonitis | Mouse | Inhibition of serum KC and neutrophil recruitment | 37 nM (derived from blood concentrations) | [6] |
Selectivity Profile of this compound
This compound exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]
| Kinase Panel | Concentration of this compound | Inhibition | Reference |
| 300 Kinases | 1 µM | Approximately 30% inhibition of only two other kinases (BRK and Aurora A) | [3][11] |
Pharmacokinetic Properties of this compound in Rodents
This compound displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]
| Species | Route | Key PK Parameters | Reference |
| Rat | IV & PO | Low clearance, moderate volume of distribution, moderate oral bioavailability (39%) | [3][10] |
| Mouse | IV & PO | Low clearance, moderate volume of distribution, moderate oral bioavailability | [3][10] |
Off-Target Activity of this compound
| Target | Assay Type | IC50 | Reference |
| hERG Ion Channel | Electrophysiology | 7.45 µM | [3][12] |
| Cytochrome P450 3A4 (CYP3A4) | Fluorescence-based | 5 µM | [12] |
Experimental Protocols
RIPK2 Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.[6]
-
Fluorescently labeled ATP-competitive ligand (tracer).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[6]
-
Test compound (e.g., this compound) serially diluted in 100% DMSO.
-
384-well, low-volume, black, non-binding surface microplates.
Procedure:
-
Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation constant (Kd) for the tracer.
-
Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10 nM (for a final concentration of 5 nM).
-
Dispense 100 nL of the serially diluted test compound into the wells of the microplate.
-
Add 5 µL of the RIPK2 solution to each well and incubate at room temperature for 10 minutes to allow for compound binding.
-
Add 5 µL of the fluorescent ligand solution to each well and incubate for at least 10 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
MDP-Stimulated TNF-α Production in Primary Human Monocytes
This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine production.
Materials:
-
Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Muramyl dipeptide (MDP), a NOD2 ligand.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
ELISA kit for human TNF-α.
-
96-well cell culture plates.
Procedure:
-
Seed primary human monocytes in a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treat the cells with serially diluted concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.[10]
-
Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours at 37°C.[12]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production and determine the IC50 value.
Mandatory Visualizations
Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo peritonitis mouse model [bio-protocol.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 6. fda.gov [fda.gov]
- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo peritonitis model [bio-protocol.org]
- 11. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
The Role of GSK583 in NOD1/NOD2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of intracellular pattern recognition receptors that detect conserved microbial motifs. NOD1 and NOD2 are well-characterized NLRs that recognize components of bacterial peptidoglycan, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and clearance of the pathogen.[1] This signaling is critically dependent on the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2] Dysregulation of NOD1/NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
GSK583 is a potent and selective small molecule inhibitor of RIPK2 kinase activity.[2][3] It has been instrumental as a tool compound for elucidating the role of RIPK2 in NOD1- and NOD2-mediated inflammatory responses. This technical guide provides an in-depth overview of the function of this compound in the context of NOD1/NOD2 signaling, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human RIPK2 | Fluorescence Polarization Binding Assay | 5 | [3][4][5] |
| Rat RIPK2 | Fluorescence Polarization Binding Assay | 2 | [5] |
| Human RIPK3 | Fluorescence Polarization Binding Assay | 16 | [3] |
Table 2: Cellular Activity of this compound
| Cell Type | Stimulation | Measured Cytokine | IC50 (nM) | Reference |
| Primary Human Monocytes | MDP (NOD2 agonist) | TNF-α | 8 | [3][6] |
| Human Whole Blood | MDP (NOD2 agonist) | TNF-α | 237 | [6] |
| Rat Whole Blood | MDP (NOD2 agonist) | TNF-α | 133 | |
| Human Crohn's Disease Biopsy Explants | Spontaneous | TNF-α, IL-6 | ~200 | [3][6] |
| Human Ulcerative Colitis Biopsy Explants | Spontaneous | TNF-α, IL-6 | ~200 | [6] |
| HEK293 cells | - | IL-8 | 8 | [7] |
Table 3: In Vivo Activity of this compound
| Animal Model | Measured Endpoint | IC50 (nM) | Reference |
| Rat | MDP-induced serum KC (IL-8 orthologue) | 50 (derived from blood concentration) | |
| Mouse | MDP-induced serum KC and peritoneal neutrophil recruitment | 37 (derived from blood concentration) |
Signaling Pathways and Mechanism of Action
NOD1 and NOD2, upon recognition of their respective peptidoglycan ligands (meso-diaminopimelic acid [DAP] for NOD1 and muramyl dipeptide [MDP] for NOD2), undergo a conformational change and oligomerize.[1] This leads to the recruitment of RIPK2 via homotypic CARD-CARD interactions.[8] RIPK2 is then activated through autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including TAK1 and the IKK complex.[9][][11] This cascade culminates in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes.[1]
This compound is an ATP-competitive inhibitor of RIPK2.[12] By binding to the ATP-binding pocket of RIPK2, this compound prevents its kinase activity, thereby blocking the downstream signaling events that lead to inflammatory cytokine production.[12] Recent studies have also suggested that potent RIPK2 inhibitors like this compound may function by antagonizing the interaction between RIPK2 and the E3 ubiquitin ligase XIAP, which is crucial for RIPK2 ubiquitination and subsequent signaling.[13][14]
NOD1/NOD2 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits RIPK2 kinase activity in the NOD1/NOD2 pathway.
Experimental Protocols
In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to inhibit the binding of a fluorescently labeled ATP-competitive ligand to the ATP binding pocket of RIPK2.
Materials:
-
Full-length purified human RIPK2 protein
-
Fluorescently labeled ATP-competitive ligand
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
This compound or other test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 100 nL of the this compound dilutions.
-
Add 5 µL of RIPK2 solution (at twice the final assay concentration) to each well and incubate for 10 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration) to each well.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: MDP-Stimulated TNF-α Production in Primary Human Monocytes
This assay measures the ability of this compound to inhibit the production of TNF-α from primary human monocytes stimulated with the NOD2 agonist, MDP.
Materials:
-
Isolated primary human monocytes
-
RPMI 1640 medium supplemented with 10% FBS
-
Muramyl dipeptide (MDP)
-
This compound or other test compounds dissolved in DMSO
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.
-
Pre-treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production and determine the IC50 value.
In Vivo Murine Peritonitis Model
This model assesses the in vivo efficacy of this compound in reducing MDP-induced inflammation.
Materials:
-
C57BL/6 mice
-
Muramyl dipeptide (MDP)
-
This compound formulated for in vivo administration (e.g., in 0.5% HPMC, 0.1% Tween-80)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
Administer this compound or vehicle to mice via oral gavage or intraperitoneal injection.
-
After a specified pre-treatment time (e.g., 30-60 minutes), inject mice intraperitoneally with MDP (e.g., 100 µg in PBS).
-
After 4-6 hours, euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Collect the peritoneal fluid and centrifuge to pellet the cells.
-
Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils).
-
Analyze the cells by flow cytometry to determine the extent of inflammatory cell recruitment.
-
Serum can also be collected to measure cytokine levels (e.g., KC/IL-8) by ELISA.
Experimental Workflows
Workflow for Screening and Validation of RIPK2 Inhibitors
Caption: A typical workflow for the discovery of novel RIPK2 inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of RIPK2 kinase, which has been invaluable in dissecting the role of NOD1 and NOD2 signaling in innate immunity and inflammatory diseases. Its well-characterized biochemical and cellular activities, along with its demonstrated in vivo efficacy in preclinical models, have solidified RIPK2 as a viable therapeutic target. While this compound itself is not a clinical candidate due to off-target liabilities and suboptimal pharmacokinetic properties, it has paved the way for the development of next-generation RIPK2 inhibitors with improved profiles.[7][15] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of RIPK2 inhibitors and their potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and Intracellular Staining of Whole Blood: For the Detection of Intracellular Cytokines and Othe... [protocols.io]
- 9. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]
GSK583: A Technical Guide to its Inhibition of TNF-α Production via RIPK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK583, a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). While not a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α), this compound effectively curtails its production by targeting a key upstream signaling node. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the critical signaling pathways involved, offering valuable insights for researchers in immunology, inflammation, and drug discovery.
Core Mechanism of Action: Targeting RIPK2 to Modulate TNF-α
This compound is a highly potent, orally active, and selective ATP-competitive inhibitor of RIPK2 kinase.[1][2] Its inhibitory effect on TNF-α production is a downstream consequence of its primary activity on RIPK2. Specifically, this compound demonstrates significant efficacy in blocking TNF-α synthesis when stimulated through the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathways, namely NOD1 and NOD2.[3][4]
Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines, including TNF-α.[5][6] this compound, by binding to the ATP pocket of RIPK2, prevents its autophosphorylation and subsequent activation of NF-κB and MAPK pathways, which are crucial for the transcription of the TNF-α gene.[3][4]
It is critical to note that this compound shows minimal to no inhibition of TNF-α production when the pathway is activated directly through the TNF receptor (TNFR).[7] This selectivity underscores its specific mechanism of action through the NOD-RIPK2 axis.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and cellular assays.
| Target | Assay Type | IC₅₀ | Reference |
| RIPK2 Kinase | Cell-free binding assay | 5 nM | [1][2] |
| RIPK3 Kinase | Cell-free binding assay | 16 nM | [7] |
Table 1: Biochemical Potency of this compound
| Cell Type | Stimulant | Cytokine Measured | IC₅₀ | Reference |
| Primary Human Monocytes | MDP (NOD2 agonist) | TNF-α | 8 nM | [2][3] |
| Human Whole Blood | MDP | TNF-α | 237 nM | [2][3] |
| Rat Whole Blood | MDP | TNF-α | 133 nM | [2] |
| Human Crohn's & Ulcerative Colitis Biopsies | - | TNF-α & IL-6 | ~200 nM | [3] |
| HEK293 cells (overexpressing NOD2) | MDP | IL-8 | 8 nM | [7] |
Table 2: Cellular Efficacy of this compound in Inhibiting Cytokine Production
| Off-Target | Assay Type | IC₅₀ | Reference |
| hERG Ion Channel | Electrophysiology | 7.45 µM | [8] |
| CYP3A4 | Fluorescence-based | 5 µM | [7] |
Table 3: Off-Target Activity of this compound
Experimental Protocols
In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)
This protocol outlines a competitive binding assay to determine the IC₅₀ of this compound against RIPK2 kinase.
Materials:
-
Full-length purified RIPK2 kinase
-
Fluorescently labeled ATP-competitive ligand
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Multiwell plates (e.g., 384-well)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dispense 100 nL of the this compound dilutions into the wells of the multiwell plate.
-
Add 5 µL of RIPK2 kinase solution (at twice the final desired concentration) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Add 5 µL of the fluorescently labeled ligand solution (at twice the final desired concentration) to each well.
-
Incubate at room temperature for a minimum of 10 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition relative to controls (no inhibitor) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[2]
Cellular Assay for TNF-α Inhibition in Human Monocytes
This protocol describes the measurement of TNF-α production from stimulated primary human monocytes and its inhibition by this compound.
Materials:
-
Primary human monocytes
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Muramyl dipeptide (MDP) or other NOD2 ligand
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Seed the monocytes in a 96-well plate at a desired density and allow them to adhere.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 30 minutes in the CO₂ incubator.
-
Stimulate the cells by adding MDP to a final concentration known to induce robust TNF-α production.
-
Incubate the plate for 6 hours (or an optimized time course) in the CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.[2][3]
Human TNF-α ELISA Protocol (General Outline)
This is a generalized protocol for a sandwich ELISA to quantify TNF-α. Refer to a specific commercial kit for detailed instructions and reagent concentrations.
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human TNF-α. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add prepared standards (recombinant human TNF-α of known concentrations) and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for human TNF-α to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A blue color will develop in proportion to the amount of TNF-α present.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the experimental samples.[1][9][10][11][12]
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits TNF-α production by targeting RIPK2 in the NOD1/2 signaling pathway.
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of this compound on TNF-α production in monocytes.
Limitations and Off-Target Profile
While this compound is a potent and selective inhibitor of RIPK2, it is not without limitations. Further development of this compound as a clinical candidate was halted due to off-target activities. Notably, it inhibits the hERG ion channel and the metabolic enzyme CYP3A4, which can lead to potential cardiotoxicity and drug-drug interactions, respectively.[8] These liabilities are important considerations for researchers using this compound as a chemical probe and for those designing next-generation RIPK2 inhibitors.
Conclusion
This compound serves as a valuable research tool for elucidating the role of the NOD-RIPK2 signaling axis in inflammation and immunity. Its ability to potently and selectively inhibit RIPK2 kinase activity provides a clear mechanism for the downstream reduction of TNF-α production. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating this pathway and for the development of novel therapeutics targeting inflammatory diseases. The off-target profile of this compound, however, highlights the importance of thorough characterization in the drug development process.
References
- 1. novamedline.com [novamedline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 6. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fn-test.com [fn-test.com]
- 12. biovendor.com [biovendor.com]
GSK583: A Technical Guide to its Application in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While its own development was halted, this compound remains a critical tool compound for validating the role of the RIPK2 signaling pathway in various inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its use in relevant disease models.
Core Mechanism of Action: Inhibition of NOD-RIPK2 Signaling
This compound is a selective, ATP-competitive inhibitor of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine-protein kinase that functions as a downstream modulator of the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway.[2][3] This pathway is a cornerstone of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response.[3][4]
The signaling cascade proceeds as follows:
-
Recognition: Intracellular NOD1 or NOD2 receptors recognize specific bacterial components.[4]
-
Recruitment & Activation: Upon ligand binding, NOD receptors oligomerize and recruit RIPK2 via interactions between their respective caspase activation and recruitment domains (CARD).[5][6]
-
Ubiquitination: RIPK2 undergoes autophosphorylation and is subsequently polyubiquitinated by E3 ligases, a critical step for signal propagation.[4][5]
-
Downstream Signaling: The ubiquitinated RIPK2 acts as a scaffold to activate downstream kinase complexes, primarily the TAK1-TAB complex and the IKKα/β-NEMO complex.[5][7]
-
Inflammatory Gene Expression: Activation of these complexes leads to the triggering of the NF-κB and MAPK signaling pathways.[3][6] This culminates in the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.[5][6]
This compound exerts its anti-inflammatory effects by binding to the ATP pocket of RIPK2, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade, effectively suppressing the production of inflammatory mediators.[3][8]
Quantitative Data Summary
This compound demonstrated high potency in a variety of in vitro and ex vivo assays. However, its progression was limited by suboptimal pharmacokinetic properties in vivo.[9][10]
Table 1: In Vitro & Ex Vivo Potency of this compound
| Assay / Model | Measured Endpoint | IC50 Value | Reference |
| Primary Human Monocytes | MDP-stimulated TNF-α Production | 8.0 nM | [9] |
| Human Whole Blood | MDP-stimulated TNF-α Production | 237 nM | [9] |
| Human Crohn's Disease (CD) Biopsy | TNF-α & IL-6 Production | ~200 nM | [9] |
| Human Ulcerative Colitis (UC) Biopsy | TNF-α & IL-6 Production | ~200 nM | [9] |
| RIPK2 FP Assay | Kinase Inhibition | 1.3 nM | [9] |
Table 2: Pharmacokinetic (PK) Parameters of this compound
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability (F) | 39% | [9] |
| Mouse | Oral Bioavailability (F) | Moderate (value not specified) | [9] |
Note: Despite its in vitro potency, this compound showed low clearance and moderate volumes of distribution.[9] It was ultimately not progressed to advanced safety studies due to a combination of potent interaction with the hERG ion channel, suboptimal pharmacokinetics, and subpar efficacy in an in vivo inflammation model.[10]
Experimental Protocols
This compound has been utilized to probe the function of RIPK2 in various preclinical models, from cell-based assays to complex in vivo and ex vivo systems.[8] Below are detailed methodologies for key experimental setups.
The CIA model is a widely used autoimmune model that shares pathological and immunological features with human rheumatoid arthritis.[11][12] It is suitable for evaluating the efficacy of anti-inflammatory compounds like this compound.
A. Materials
-
Animals: DBA/1 mice (or other susceptible strains like B10.RIII), 7-8 weeks old.[12][13]
-
Collagen: Bovine or Chick Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.
-
Adjuvants: Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA).
-
Compound: this compound dissolved in an appropriate vehicle for administration (e.g., intraperitoneal, oral gavage).
B. Protocol
-
Emulsion Preparation: Prepare a 1:1 emulsion of CII solution (2 mg/mL) and CFA by vigorous mixing until a stable emulsion is formed (a drop does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[14] This delivers 100 µg of CII.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.[14][15]
-
Compound Administration: Begin administration of this compound or vehicle control at a predetermined dosing schedule (e.g., daily, starting from day 16 or at the onset of symptoms).[15]
-
Clinical Scoring: Starting from day 21, monitor animals 3-4 times per week for signs of arthritis.[15] Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Endpoint Analysis (e.g., Day 42-56):
-
Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
This model uses intestinal mucosal tissue from patients with Crohn's Disease (CD) or Ulcerative Colitis (UC) to assess a compound's ability to suppress endogenous cytokine production.[5][10]
A. Materials
-
Tissue: Fresh intestinal mucosal biopsies obtained via endoscopy from consenting CD or UC patients.
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and glutamine.
-
Compound: this compound dissolved in DMSO and diluted in culture medium to final concentrations.
B. Protocol
-
Tissue Preparation: Immediately place fresh biopsies into culture medium.
-
Culture Setup: Place individual biopsies into wells of a 24-well plate containing 1 mL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Culture the biopsies for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.
-
Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Normalization: Normalize cytokine levels to the total protein content of the tissue lysate from each corresponding biopsy to account for variations in tissue size.
Conclusion
This compound is a highly potent and selective RIPK2 inhibitor that has been instrumental in confirming the role of the NOD-RIPK2 signaling pathway in inflammatory pathogenesis.[8] While its clinical development was halted due to off-target effects and unfavorable pharmacokinetics, the data generated using this compound provided a strong rationale for the continued pursuit of RIPK2 as a therapeutic target.[9][10] It serves as a valuable chemical probe for researchers investigating innate immunity and inflammatory diseases, and the knowledge gained from its profile has guided the development of next-generation RIPK2 inhibitors with improved therapeutic potential, such as GSK2983559.[9][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (this compound), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to GSK583 and the Downstream Effects of RIPK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, playing a pivotal role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory conditions, making it a compelling target for therapeutic intervention. GSK583 is a highly potent and selective, first-generation small molecule inhibitor of RIPK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the downstream consequences of RIPK2 inhibition, quantitative pharmacological data, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug development.
The RIPK2 Signaling Pathway and the Role of this compound
The NOD1 and NOD2 intracellular receptors recognize specific peptidoglycan motifs from bacterial cell walls, initiating an inflammatory response crucial for host defense. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via caspase recruitment domain (CARD) interactions. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes. This cascade ultimately leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription and release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.
This compound is an ATP-competitive, type I kinase inhibitor that specifically targets the kinase domain of RIPK2. By binding to the ATP pocket, this compound prevents the autophosphorylation of RIPK2, a critical step for its activation and subsequent signal transduction. This inhibition effectively blocks the downstream activation of NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Stimulus | Species/System | IC50 (nM) | Reference(s) |
| Biochemical Assay | ||||
| Fluorescence Polarization | Human RIPK2 Kinase | Recombinant Protein | 5 | [1][2][3] |
| Fluorescence Polarization | Rat RIPK2 Kinase | Recombinant Protein | 2 | [4] |
| Cell-Based Assays | ||||
| MDP-stimulated TNF-α production | NOD2 | Primary Human Monocytes | 8 | [1][2] |
| MDP-stimulated TNF-α production | NOD2 | Human Whole Blood | 237 | [1] |
| MDP-stimulated TNF-α production | NOD2 | Rat Whole Blood | 133 | [1] |
| Spontaneous TNF-α & IL-6 production | Endogenous stimuli | Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | ~200 | [2] |
Table 2: Off-Target Activity and In Vivo Pharmacokinetics of this compound
| Parameter | Species/System | Value | Reference(s) |
| Off-Target Activity | |||
| hERG ion channel IC50 | Human | >7 µM | [5] |
| In Vivo Pharmacokinetics | |||
| Oral Bioavailability | Rat & Mouse | Moderate | [2] |
| Clearance | Rat & Mouse | Low | [2] |
| Volume of Distribution | Rat & Mouse | Moderate | [2] |
Note: While this compound demonstrated potent in vitro activity, its development was halted due to a suboptimal pharmacokinetic profile and off-target activity on the hERG ion channel, limiting its therapeutic window.
Downstream Effects of RIPK2 Inhibition by this compound
The primary consequence of RIPK2 inhibition by this compound is the suppression of pro-inflammatory cytokine production. By blocking the initial signaling cascade, this compound prevents the cellular machinery from mounting a full-blown inflammatory response to NOD1/2 ligands.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)
This biochemical assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for the ATP-binding pocket of RIPK2.
-
Materials:
-
Recombinant full-length FLAG-His tagged RIPK2.
-
Fluorescently labeled ATP-competitive ligand (tracer).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.
-
Test compound (this compound) dissolved in 100% DMSO.
-
384-well, low-volume, non-binding surface microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Dispense 100 nL of the diluted test compound or DMSO (vehicle control) into the wells of the microplate.
-
Add 5 µL of RIPK2 solution (at twice the final desired concentration) to each well and incubate for 10 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer solution (at twice the final desired concentration) to each well.
-
Incubate for a further 10 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
MDP-Stimulated TNF-α Production in Primary Human Monocytes
This cell-based assay measures the inhibitory effect of this compound on the production of TNF-α from human monocytes stimulated with the NOD2 ligand, muramyl dipeptide (MDP).
-
Materials:
-
Isolated primary human monocytes.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MDP (NOD2 ligand).
-
This compound dissolved in DMSO.
-
96-well tissue culture plates.
-
Human TNF-α ELISA kit.
-
CO₂ incubator (37°C, 5% CO₂).
-
-
Procedure:
-
Seed primary human monocytes in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well) and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 30-60 minutes in the CO₂ incubator.
-
Stimulate the cells with a pre-determined optimal concentration of MDP for 6-24 hours.
-
After incubation, centrifuge the plate and collect the culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production and determine the IC50 value.
-
Human Whole Blood Assay
This assay assesses the activity of this compound in a more physiologically relevant matrix that includes all blood components.
-
Materials:
-
Freshly drawn human whole blood collected in sodium heparin or hirudin tubes.
-
RPMI-1640 medium.
-
MDP (NOD2 ligand).
-
This compound dissolved in DMSO.
-
96-well plates.
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Dilute fresh whole blood with RPMI-1640 (e.g., 1:5 or 1:10 dilution).
-
Add the diluted blood to the wells of a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 30-60 minutes at 37°C.
-
Stimulate with MDP and incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant and measure TNF-α concentration using an ELISA kit.
-
Calculate the percent inhibition and IC50 value.
-
Ex Vivo Human Intestinal Explant Culture
This model uses fresh biopsy tissue from patients with inflammatory bowel disease (e.g., Crohn's disease or ulcerative colitis) to measure the effect of this compound on spontaneous cytokine release in a disease-relevant setting.
-
Materials:
-
Fresh intestinal biopsy specimens.
-
Culture medium (e.g., DMEM/F12 with 5% FBS and antibiotics).
-
This compound dissolved in DMSO.
-
12-well or 24-well culture plates.
-
Sterile dissection tools.
-
CO₂ incubator (37°C, 5% CO₂).
-
Human cytokine multiplex assay kit (e.g., Luminex-based).
-
-
Procedure:
-
Obtain fresh intestinal biopsies and transport them to the lab on ice in transport medium.
-
Under sterile conditions, clean the tissue and cut it into small pieces (explants).
-
Place one explant per well in a culture plate containing pre-warmed culture medium.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the explants for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the culture supernatants.
-
Measure the concentrations of various cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay.
-
Normalize cytokine production to the weight of the tissue explant and calculate the percent inhibition and IC50 values.
-
Conclusion
This compound is a potent and selective inhibitor of RIPK2 kinase that effectively blocks NOD1/2-mediated inflammatory signaling. Its characterization through a suite of biochemical, cellular, and ex vivo assays has provided valuable insights into the therapeutic potential of targeting RIPK2. While this compound itself did not progress to clinical development due to pharmacokinetic and off-target liabilities, it remains an invaluable tool compound for elucidating the role of RIPK2 in health and disease. The data and methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing the understanding and therapeutic targeting of the RIPK2 pathway.
References
- 1. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Chemical Structure and Properties of GSK583
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a small molecule inhibitor belonging to the 4-aminoquinoline class. Its discovery and characterization have established it as a valuable tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine |
| CAS Number | 1346547-00-9 |
| Molecular Formula | C₂₀H₁₉FN₄O₂S |
| Molecular Weight | 398.45 g/mol |
| SMILES | FC1=CC2=C(NN=C2NC3=CC=NC4=CC=C(S(=O)(C(C)(C)C)=O)C=C34)C=C1 |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 250.97 mM) |
| Ethanol: 20 mM | |
| Water: Insoluble | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective, orally bioavailable inhibitor of RIPK2 kinase.[1] Its mechanism of action involves binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the pro-inflammatory responses mediated by the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.
In Vitro and In Vivo Activity
This compound has demonstrated potent inhibitory activity in various in vitro and in vivo models. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Table 2: In Vitro and In Vivo Inhibitory Activity of this compound
| Assay | Target/Model | IC₅₀ | Reference |
| Biochemical Assay | Human RIPK2 Kinase | 5 nM | [1] |
| Rat RIPK2 Kinase | 2 nM | ||
| Cell-Based Assay | MDP-stimulated TNF-α production (Human Monocytes) | 8 nM | [1] |
| MDP-induced TNF-α production (Human Whole Blood) | 237 nM | [1] | |
| MDP-induced TNF-α production (Rat Whole Blood) | 133 nM | [1] | |
| TNF-α and IL-6 production (Human CD and UC biopsies) | ~200 nM | ||
| In Vivo Model | MDP-induced serum KC levels (Rat) | 50 nM (blood concentration) | [1] |
| MDP-induced serum KC levels and neutrophil recruitment (Mouse) | 37 nM (blood concentration) | [1] |
Kinase Selectivity
This compound exhibits excellent selectivity for RIPK2 over a broad panel of other kinases, making it a specific tool for interrogating RIPK2-mediated signaling. At a concentration of 1 µM, this compound showed minimal inhibition of a panel of 300 kinases, including closely related kinases like p38α and VEGFR2.[1]
Pharmacokinetic Profile
This compound displays moderate oral bioavailability in preclinical species. However, it has been noted to have a less than optimal pharmacokinetic profile and off-target activity against the hERG ion channel, which has limited its progression as a clinical drug candidate but solidified its role as a valuable research tool.
Table 3: Pharmacokinetic Parameters of this compound in Rat
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 39% | |
| Clearance (iv) | Low | |
| Volume of Distribution (iv) | Moderate |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RIPK2 Fluorescent Polarization (FP) Binding Assay
This assay quantifies the binding affinity of this compound to the ATP-binding pocket of RIPK2.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.
-
Recombinant full-length FLAG-His-tagged RIPK2 is purified from a baculovirus expression system and diluted in Assay Buffer.
-
A fluorescently labeled ATP-competitive ligand (tracer) is diluted in Assay Buffer to a final concentration of 5 nM.
-
This compound is serially diluted in 100% DMSO.
-
-
Assay Procedure:
-
Dispense 100 nL of the this compound serial dilutions into a 384-well, low-volume, black, round-bottom plate.
-
Add 5 µL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
Incubate for a further 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
The percentage of inhibition is calculated based on the polarization values of control wells (enzyme with tracer and tracer alone).
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
MDP-Stimulated TNF-α Production in Human Monocytes
This cell-based assay assesses the functional inhibition of the NOD2 signaling pathway by this compound.
Protocol:
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation followed by immunomagnetic separation or plastic adherence.
-
Resuspend monocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁵ cells per well and allow them to adhere.
-
-
Assay Procedure:
-
Pre-treat the adherent monocytes with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulate the cells with Muramyl Dipeptide (MDP) at a final concentration of 10 µg/mL to activate the NOD2 pathway.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the MDP-stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Murine Peritonitis Model
This in vivo model evaluates the efficacy of this compound in a model of acute inflammation.
Protocol:
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 0.1, 1, and 10 mg/kg).
-
-
Induction of Peritonitis:
-
One hour after compound administration, induce peritonitis by intraperitoneal (i.p.) injection of MDP (e.g., 100 µg per mouse).
-
-
Sample Collection and Analysis:
-
At a specified time point post-MDP injection (e.g., 2 hours), collect blood via cardiac puncture for serum preparation.
-
Perform peritoneal lavage with ice-cold PBS to collect peritoneal exudate cells.
-
Measure the concentration of KC (the rodent orthologue of IL-8) in the serum using an ELISA kit.
-
Determine the number of neutrophils in the peritoneal lavage fluid by flow cytometry or differential cell counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of serum KC levels and neutrophil recruitment for each this compound dose group compared to the MDP-treated vehicle control group.
-
Determine the in vivo IC₅₀ based on the relationship between the blood concentration of this compound and the inhibition of the inflammatory response.
-
The NOD2/RIPK2 Signaling Pathway
The NOD2/RIPK2 signaling pathway is a critical component of the innate immune system responsible for detecting bacterial peptidoglycan fragments and initiating a pro-inflammatory response. This compound targets a key kinase in this pathway, RIPK2.
Caption: NOD2/RIPK2 signaling pathway initiated by MDP.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates the general workflow for assessing the in vitro potency of this compound.
Caption: In vitro evaluation workflow for this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its favorable in vitro and in vivo activity, coupled with a high degree of selectivity, makes it an indispensable tool for elucidating the role of the NOD1/2-RIPK2 signaling pathway in health and disease. While its pharmacokinetic profile has precluded its clinical development, the wealth of data generated using this compound continues to inform the development of next-generation RIPK2 inhibitors for the treatment of inflammatory disorders. This guide provides a comprehensive resource for researchers utilizing this compound in their studies.
References
The Selective RIPK2 Inhibitor GSK583: A Technical Guide to its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK583 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 is activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[3][4] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines, primarily through the NF-κB and MAPK pathways.[4][5] Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[4][5] this compound has been investigated as a tool compound to probe the therapeutic potential of RIPK2 inhibition in these conditions.[3][4] This technical guide provides an in-depth overview of this compound's effect on cytokine release, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of Cytokine Release by this compound
This compound has demonstrated potent, dose-dependent inhibition of key pro-inflammatory cytokines in a variety of in vitro and ex vivo models. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against TNF-α and IL-6, two major cytokines downstream of RIPK2 activation.
| Assay System | Stimulant | Cytokine | IC50 (nM) | Reference |
| Primary Human Monocytes | MDP | TNF-α | 8 | [1][2] |
| Human Whole Blood | MDP | TNF-α | 237 | [2] |
| Rat Whole Blood | MDP | TNF-α | 133 | [2] |
| Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | Endogenous | TNF-α | ~200 | [1][6] |
| Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | Endogenous | IL-6 | ~200 | [1][6] |
| Rat in vivo model | MDP | KC (IL-8 orthologue) | 50 (derived from blood concentrations) | [2] |
| Mouse in vivo model | MDP | KC (IL-8 orthologue) | 37 (derived from blood concentrations) | [2] |
Table 1: IC50 Values of this compound for TNF-α Inhibition
| Assay System | Stimulant | Cytokine | IC50 (nM) | Reference |
| Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | Endogenous | IL-6 | ~200 | [1][6] |
Table 2: IC50 Values of this compound for IL-6 Inhibition
Signaling Pathway
This compound exerts its inhibitory effect on cytokine release by targeting the ATP-binding pocket of RIPK2 kinase.[7] This prevents the autophosphorylation and subsequent ubiquitination of RIPK2, which are critical steps for the recruitment and activation of downstream signaling complexes, including TAK1 and the IKK complex.[5] The inhibition of these pathways ultimately leads to the suppression of NF-κB and MAPK activation, thereby reducing the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Validation and Optimization of an Ex Vivo Assay of Intestinal Mucosal Biopsies in Crohn’s Disease: Reflects Inflammation and Drug Effects | Semantic Scholar [semanticscholar.org]
- 4. ultra-dd.org [ultra-dd.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Validation and Optimization of an Ex Vivo Assay of Intestinal Mucosal Biopsies in Crohn’s Disease: Reflects Inflammation and Drug Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor
An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)
This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of this compound, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline, this compound emerged from a focused effort to identify novel therapeutic agents for inflammatory diseases by targeting the NOD-like receptor (NLR) signaling pathway. While this compound demonstrated significant promise as a preclinical tool, its development was ultimately halted due to off-target liabilities, precluding its advancement into clinical trials. This document details the scientific journey of this compound, from its initial identification to the elucidation of its mechanism of action and the challenges that prevented its clinical progression.
Introduction: The Rationale for Targeting RIPK2
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[2] Dysregulation of this pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[3][4] Consequently, the development of small molecule inhibitors of RIPK2 kinase activity presented a promising therapeutic strategy. This compound was identified through these efforts as a potent and selective inhibitor of RIPK2.[5]
Discovery and Optimization
This compound was developed through structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of initial screening hits.[6][7] The core chemical structure of this compound is a 4-aminoquinoline derivative.[6] X-ray co-crystal structures of this compound bound to the ATP-binding pocket of RIPK2 revealed key interactions, including a critical hydrogen bond between the N1 of the indazole moiety and the side chain of Asp164 in the kinase domain.[6][8] This structural understanding guided the optimization of the molecule for enhanced potency and selectivity.
Mechanism of Action and In Vitro Potency
This compound is an ATP-competitive inhibitor of RIPK2 kinase activity.[9] By binding to the ATP pocket, it prevents the autophosphorylation of RIPK2, a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK.[1][2] This inhibition ultimately leads to a reduction in the production of inflammatory cytokines.
The in vitro potency of this compound has been extensively characterized across various assays, as summarized in the table below.
| Assay Type | Target/Stimulus | Species | IC50 | Reference(s) |
| Cell-free Kinase Assay | RIPK2 | Human | 5 nM | [10][11][12] |
| Cell-free Kinase Assay | RIPK2 | Rat | 2 nM | |
| Cell-free Binding Assay | RIPK3 | Human | 16 nM | [10] |
| MDP-stimulated TNFα Production | Primary Human Monocytes | Human | 8 nM | [4][10] |
| MDP-induced TNFα Production | Whole Blood | Human | 237 nM | [4][11] |
| MDP-induced TNFα Production | Whole Blood | Rat | 133 nM | [11] |
| TNFα Production | Human Crohn's Disease Biopsy Explants | Human | ~200 nM | [10][13] |
| IL-6 Production | Human Crohn's Disease Biopsy Explants | Human | ~200 nM | [10][13] |
| TNFα Production | Human Ulcerative Colitis Biopsy Explants | Human | ~200 nM | [13] |
| IL-6 Production | Human Ulcerative Colitis Biopsy Explants | Human | ~200 nM | [13] |
Kinase Selectivity
A critical aspect of the development of any kinase inhibitor is its selectivity profile. This compound demonstrated excellent selectivity for RIPK2 when screened against a large panel of kinases.
| Selectivity Data | Details | Reference(s) |
| Kinase Panel Screen | At 1 µM, this compound showed little inhibition of a panel of 300 kinases. | [11] |
| Specific Kinases with Some Inhibition | BRK and Aurora A showed some level of inhibition. | |
| Comparison to other Kinases | Highly selective over p38α and VEGFR2. | [11] |
Cellular Activity and Signaling Pathway Inhibition
This compound effectively blocks NOD1 and NOD2-mediated signaling in cellular assays. Treatment with this compound leads to a dose-dependent inhibition of pro-inflammatory cytokine production upon stimulation with NOD1/2 agonists.[10] Notably, at a concentration of 1 µM, this compound demonstrated complete inhibition of NOD1 and NOD2 signaling, while showing little to no effect on signaling downstream of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[10] This highlights the specific role of this compound in targeting the RIPK2-dependent pathway.
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
A fluorescence polarization (FP) based binding assay was utilized to determine the IC50 of this compound against RIPK2.[10] The assay buffer consisted of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[11] A fluorescently labeled ligand competitive with the inhibitor was used at a concentration of 5 nM.[11] Test compounds were serially diluted in 100% DMSO and 100 nL was dispensed into multiwell plates. 5 µL of RIPK2 enzyme solution was added and incubated for 10 minutes at room temperature before the addition of the fluorescent ligand.[11] The fluorescence polarization was then measured to determine the extent of inhibitor binding.
Cellular Assay for Cytokine Production
To assess the cellular activity of this compound, primary human monocytes were pre-treated with the inhibitor for 30 minutes.[10] The cells were then stimulated for 6 hours with ligands for various pattern recognition receptors, including muramyl dipeptide (MDP) for NOD2.[10] The release of pro-inflammatory cytokines, such as TNFα and IL-8, into the cell culture supernatant was measured by immunoassay.[10] The percentage of inhibition and IC50 values were calculated based on the reduction in cytokine levels compared to vehicle-treated controls.[10]
Caption: Workflow for in vitro and cellular assays of this compound.
Pharmacokinetics
Pharmacokinetic (PK) studies in rodents indicated that this compound had low clearance, moderate volumes of distribution, and moderate oral bioavailability.[10][13] While these properties were sufficient for its use as a preclinical tool in acute inflammation models, they were considered suboptimal for progression as a clinical drug candidate.[6][10]
| PK Parameter | Rat | Mouse | Reference(s) |
| Clearance | Low | Low | [10][13] |
| Volume of Distribution | Moderate | Moderate | [10][13] |
| Oral Bioavailability | Moderate (39%) | Moderate | [10][13] |
Limitations and Discontinuation of Development
Despite its high potency and selectivity for RIPK2, the development of this compound was terminated due to a combination of limiting factors.[6] The primary reasons for its discontinuation were:
-
hERG Ion Channel Activity: this compound exhibited potent interaction with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel.[4][6][13] Inhibition of the hERG channel is a significant safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
-
CYP3A4 Inhibition: The compound also showed inhibitory activity against Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[10] This presented a risk for drug-drug interactions.
-
Suboptimal Pharmacokinetics and In Vivo Efficacy: The pharmacokinetic profile and in vivo efficacy in certain inflammation models were not considered optimal for a clinical candidate.[6]
Caption: Decision pathway for the discontinuation of this compound development.
Conclusion: A Valuable Preclinical Tool
Although this compound did not advance to clinical trials, its discovery and characterization have been instrumental in validating RIPK2 as a therapeutic target for inflammatory diseases.[5] It has served as a valuable tool compound for elucidating the role of RIPK2 in NOD1 and NOD2-mediated disease pathogenesis in a variety of in vitro, in vivo, and ex vivo experiments.[5] The knowledge gained from the this compound program, including the challenges related to off-target effects, has informed the development of next-generation RIPK2 inhibitors with improved safety profiles.[1][6] The journey of this compound underscores the complexities of drug development and the importance of a multifaceted approach that considers not only potency and selectivity but also a comprehensive safety and pharmacokinetic profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (this compound), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for GSK583 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in mouse models of inflammation. Despite its utility as a tool compound for studying NOD1 and NOD2-mediated signaling, it is important to note that this compound has demonstrated poor pharmacokinetic properties and off-target effects, which has limited its clinical development.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Species/Model | Administration Route | Reference |
| Dosage Range | 0.1, 1, 10 mg/kg | Female C57Bl/6 or Male Balb/c Mice | Oral (p.o.) | [4] |
| IC₅₀ (in vivo) | 37 nM (15 ng/mL) | Mouse | Oral (p.o.) | [4] |
| Bioavailability (F) | Moderate | Mouse | Oral (p.o.) | [1] |
| Clearance (Cl) | Low | Mouse | Intravenous (i.v.) | [1] |
| Volume of Distribution (Vd) | Moderate | Mouse | Intravenous (i.v.) | [1] |
Signaling Pathway
This compound targets RIPK2, a critical kinase in the NOD-like receptor signaling pathway. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[5][6]
Caption: NOD2-RIPK2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
MDP-Induced Peritonitis in Mice
This protocol describes the induction of acute inflammation in mice using Muramyl Dipeptide (MDP) and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
This compound (powder)
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
-
Muramyl Dipeptide (MDP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57Bl/6 mice or male Balb/c mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final dosing solution by adding the stock solution to the vehicle components (PEG300, Tween-80, and Saline) to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 2 mg/mL). Ensure the solution is homogenous.
-
-
This compound Administration:
-
Administer this compound (0.1, 1, or 10 mg/kg) or vehicle to the mice via oral gavage.[4] The volume of administration should be consistent across all animals (e.g., 100 µL).
-
-
Induction of Peritonitis:
-
Fifteen minutes after this compound or vehicle administration, inject 30 µg of MDP intraperitoneally (i.p.).[4]
-
-
Sample Collection:
-
Four hours after the MDP challenge, euthanize the mice.[4]
-
Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
-
Endpoint Analysis:
-
Neutrophil Quantification: Quantify the number of neutrophils in the peritoneal lavage fluid using flow cytometry.[4]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the peritoneal fluid or serum using ELISA or a multiplex assay.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Preparing GSK583 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the NOD-like receptor (NLR) signaling pathway.[1][2] By targeting RIPK2, this compound effectively blocks the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines and chemokines.[3][4] This makes this compound a valuable tool for studying inflammatory responses and for potential therapeutic development in autoinflammatory diseases.[1][2] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible experimental results. This document provides a detailed protocol for preparing this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
For ease of use and accurate calculations, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| Molecular Weight | 398.45 g/mol | [5][6] |
| Solubility in DMSO | Up to 100 mM | [6] |
| Up to 79 mg/mL (approx. 198.26 mM) | [7] | |
| Up to 45 mg/mL (approx. 112.94 mM) | [8] | |
| Recommended Storage (Powder) | -20°C for up to 3 years | [8] |
| Recommended Storage (Stock Solution) | -20°C for up to 6 months | [5] |
| -80°C for up to 1 year | [5][8] | |
| IC50 (Human RIPK2) | 5 nM | [6] |
Signaling Pathway of this compound Action
This compound inhibits the kinase activity of RIPK2. In the canonical NOD signaling pathway, the recognition of bacterial peptidoglycans by NOD1 or NOD2 receptors leads to the recruitment and activation of RIPK2. Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of NF-κB and MAPK pathways and the transcription of inflammatory genes. This compound, by binding to the ATP-binding pocket of RIPK2, prevents its kinase activity and subsequent downstream signaling events.[3][9]
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK 583 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK583 in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in preclinical models of Inflammatory Bowel Disease (IBD). The protocols outlined below are intended to facilitate the investigation of this compound's therapeutic potential and its mechanism of action in the context of IBD.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. The Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway plays a crucial role in the innate immune response and has been implicated in the pathogenesis of IBD.[1][2][3][4][5] RIPK2 is a key serine/threonine kinase that acts as a critical downstream signaling molecule for NOD1 and NOD2.[2][4][5] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn drive the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[2][3][4][5]
This compound is a highly potent and selective inhibitor of RIPK2 kinase activity.[4][5] It has been shown to effectively suppress the production of pro-inflammatory cytokines in various experimental models, including in colonic biopsy samples from IBD patients, suggesting its potential as a therapeutic agent for IBD.[3][4][5]
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of RIPK2, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade that leads to the activation of NF-κB and MAPKs, ultimately reducing the production of inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various IBD models.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Measured Outcome | IC₅₀ | Reference |
| RIPK2 Kinase Assay | - | - | Kinase Activity | 5 nM | [6] |
| TNF-α Production | Human Monocytes | MDP | TNF-α levels | 8 nM | [7] |
| IL-8 Production | HEK293 cells (NOD1-activated) | C12-iE-DAP | IL-8 levels | 18 nM | [8] |
| Cytokine Production | Human IBD patient colonic biopsies | Spontaneous | TNF-α, IL-6 | ~200 nM | [7] |
Table 2: In Vivo Efficacy of this compound in a Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Rat)
| Parameter | Vehicle Control | This compound (7.5 mg/kg, b.i.d) | Prednisolone (positive control) | Reference |
| Colon Score (Macroscopic) | High | Significantly Reduced | Significantly Reduced | [7] |
| Myeloperoxidase (MPO) Activity | High | Significantly Reduced | Significantly Reduced | [7] |
| Pro-inflammatory Cytokines (e.g., TNF-α) | High | Significantly Reduced | Significantly Reduced | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Experiments
1. Macrophage Stimulation and Cytokine Measurement
This protocol describes the stimulation of macrophages with MDP to induce a pro-inflammatory response and the subsequent measurement of cytokine production, which can be inhibited by this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Muramyl dipeptide (MDP)
-
Vehicle control (DMSO)
-
ELISA kits for TNF-α, IL-6, etc.
-
96-well cell culture plates
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Add MDP to the wells to a final concentration of 10 µg/mL to stimulate the cells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Experiments
1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model is widely used to induce a Th1-driven colonic inflammation that mimics some aspects of Crohn's disease.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intrarectal administration
Protocol:
-
Sensitization (Day 0): Sensitize mice by applying 150 µL of 1% TNBS in 50% ethanol to a shaved area of the back skin.
-
Induction of Colitis (Day 7):
-
Anesthetize the mice.
-
Slowly instill 100 µL of 2.5% TNBS in 50% ethanol into the colon via a catheter inserted approximately 4 cm from the anus.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment:
-
Administer this compound (e.g., 7.5 mg/kg) or vehicle by oral gavage twice daily, starting on the day of TNBS challenge and continuing for the duration of the experiment (typically 3-5 days).
-
-
Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
-
Euthanasia and Sample Collection (e.g., Day 10-12):
-
Euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Collect colonic tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurement.
-
2. SHIP⁻/⁻ Murine Model of Crohn's Disease-like Ileitis
SHIP⁻/⁻ mice spontaneously develop a Crohn's disease-like ileitis, providing a genetic model to study IBD pathogenesis and test novel therapeutics.
Protocol Outline:
-
Animal Model: Use SHIP⁻/⁻ mice and wild-type littermates as controls. The onset of spontaneous ileitis typically occurs between 6 to 8 weeks of age.
-
Treatment: Begin administration of this compound or vehicle at a predetermined age (e.g., 4-6 weeks) before or at the onset of disease.
-
Assessment of Disease:
-
Histology: Collect the terminal ileum, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, villous blunting, and crypt hyperplasia.
-
Cytokine Analysis: Homogenize a portion of the ileal tissue and measure pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) by ELISA.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the ileal tissue using an MPO assay kit.
-
Analytical Procedures
1. Histological Scoring of Colitis
Assess the severity of inflammation in H&E-stained colon sections using a scoring system that evaluates parameters such as inflammatory cell infiltration, epithelial damage, and mucosal architecture.
Table 3: Example of a Histological Scoring System for Colitis
| Feature | Score | Description |
| Inflammation | 0 | None |
| 1 | Mild infiltration of inflammatory cells in the lamina propria | |
| 2 | Moderate infiltration | |
| 3 | Severe infiltration with extension into the submucosa | |
| Epithelial Damage | 0 | Intact epithelium |
| 1 | Loss of goblet cells | |
| 2 | Erosion of the epithelial surface | |
| 3 | Ulceration | |
| Mucosal Architecture | 0 | Normal crypts |
| 1 | Mild crypt distortion | |
| 2 | Severe crypt distortion and loss |
2. Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative measure of neutrophil infiltration.
Protocol Outline:
-
Homogenize a pre-weighed piece of colonic or ileal tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial MPO assay kit to measure the enzyme activity according to the manufacturer's instructions.
3. NF-κB and MAPK Activation Assays
The activation of these signaling pathways can be assessed by Western blotting for the phosphorylated forms of key proteins.
Protocol Outline:
-
Prepare protein lysates from stimulated cells or tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of IκBα, p65 (for NF-κB) and p38, JNK, ERK (for MAPKs).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable tool for investigating the role of the NOD2-RIPK2 signaling pathway in the pathogenesis of IBD. The protocols provided in these application notes offer a framework for researchers to evaluate the efficacy of this compound in relevant in vitro and in vivo models of inflammatory bowel disease. These studies will contribute to a better understanding of the therapeutic potential of RIPK2 inhibition for the treatment of IBD.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
Application Notes and Protocols for GSK583 in Ex Vivo Human Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK583 is a highly potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a key component of the innate immune system.[1][2] RIPK2 is crucial for downstream signaling following the activation of the pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycan fragments. This signaling cascade leads to the production of pro-inflammatory cytokines. Given its role in inflammatory pathways, this compound is a valuable tool for investigating the involvement of the NOD-RIPK2 pathway in human inflammatory diseases. These application notes provide a comprehensive guide for the use of this compound in ex vivo human tissue studies, with a particular focus on intestinal tissue explants from patients with inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis.
This compound has demonstrated efficacy in blocking inflammatory responses in human ex vivo disease models.[3] However, it is important to note that while this compound exhibits excellent kinase selectivity, it also inhibits the hERG channel and Cyp3A4, which has precluded its development as a clinical drug candidate.[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor of RIPK2.[4] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation, a critical step for the recruitment of downstream signaling molecules. This leads to the activation of both the NF-κB and MAPK signaling pathways, culminating in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] this compound binds to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent downstream signaling events.[4] This inhibitory action effectively blocks the production of inflammatory mediators in response to NOD1/NOD2 activation.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on various in vitro and ex vivo assays.
| Parameter | Assay System | Value | Reference(s) |
| IC50 for RIPK2 Kinase | Cell-free assay (Human) | 5 nM | [1][2] |
| Cell-free assay (Rat) | 2 nM | [2] | |
| IC50 for TNF-α Production | MDP-stimulated primary human monocytes | 8 nM | [1][4] |
| MDP-stimulated human whole blood | 237 nM | [4] | |
| MDP-stimulated rat whole blood | 133 nM | [4] | |
| Human CD and UC biopsy explants | ~200 nM | ||
| IC50 for IL-6 Production | Human CD and UC biopsy explants | ~200 nM | |
| Binding Affinity (IC50) | RIP3 Kinase (cell-free) | 16 nM | [1] |
| Solubility | DMSO | up to 79 mg/mL (198.26 mM) | [1][7] |
| Ethanol | up to 28 mg/mL (70.27 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the information that this compound is soluble in DMSO up to 79 mg/mL, prepare a high-concentration stock solution.[1][7] For example, to prepare a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 398.45 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][4]
Protocol 2: Ex Vivo Culture of Human Intestinal Biopsies with this compound Treatment
This protocol is adapted from methodologies for the culture of human intestinal explants and is suitable for investigating the effects of this compound on cytokine production in tissues from patients with inflammatory bowel diseases.
Materials:
-
Fresh human intestinal mucosal biopsies
-
Hanks' Balanced Salt Solution (HBSS), Ca++/Mg++-free, supplemented with penicillin/streptomycin
-
Culture medium: DMEM/F12 supplemented with 5% FBS, penicillin/streptomycin (1x), and gentamycin (20 µg/ml)[8]
-
12-well cell culture plates
-
Cell strainers (100 µm)
-
This compound stock solution (from Protocol 1)
-
Optional: NOD2 ligand, e.g., Muramyl dipeptide (MDP), for stimulation
Procedure:
Tissue Preparation:
-
Obtain fresh intestinal mucosal pinch biopsies collected during endoscopy.
-
Immediately place the biopsies into ice-cold HBSS supplemented with antibiotics.[9] Transport to the laboratory on ice as quickly as possible.
-
In a sterile cell culture hood, wash the tissue gently in fresh, ice-cold HBSS to remove any luminal contents.
-
If necessary, carefully separate the mucosal layer from the submucosa using sterile forceps and scissors.[9]
-
Place the tissue pieces on a cell strainer within a 6-well plate containing culture medium to wash.[8] Incubate for 2 hours at 37°C in a 5% CO2 incubator.[8]
Ex Vivo Culture and Treatment:
-
After the initial wash, transfer the tissue pieces into a new 12-well plate.
-
Add 1 mL of fresh culture medium per well (approximately 100 mg of tissue per 1 mL of medium).[8]
-
Prepare the desired concentrations of this compound by diluting the DMSO stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Add the this compound-containing medium or vehicle control to the wells.
-
If investigating the effect of this compound on stimulated cytokine release, a NOD2 agonist like MDP can be added to the culture medium at this stage.
-
Incubate the tissue explants at 37°C in a 5% CO2 incubator for the desired experimental duration (e.g., 12-24 hours).[8] It has been noted that for longer-term viability (up to 24 hours), incubation in an oxygenated environment may be beneficial.[9]
Protocol 3: Measurement of Cytokine Production from Ex Vivo Tissue Supernatants
Materials:
-
Supernatants from ex vivo tissue cultures (from Protocol 2)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., human TNF-α, IL-6)
-
Multiplex immunoassay kits (e.g., Cytometric Bead Array)
-
Microplate reader
Procedure:
-
At the end of the incubation period, carefully collect the culture supernatant from each well into sterile microcentrifuge tubes.
-
Centrifuge the supernatants at 12,000 x g for 5 minutes at 4°C to pellet any cells and debris.[8]
-
Transfer the cleared supernatant to new tubes. At this point, samples can be stored at -80°C for later analysis.[8]
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a suitable immunoassay method such as ELISA or a multiplex bead-based assay, following the manufacturer's instructions.[10]
-
Analyze the data to determine the effect of this compound on basal and/or stimulated cytokine production in the human intestinal tissue explants.
Visualizations
Signaling Pathway Diagram
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment of ex vivo human intestinal tissue.
References
- 1. selleckchem.com [selleckchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. dkfz.de [dkfz.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. The Ex Vivo Colon Organ Culture and Its Use in Antimicrobial Host Defense Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Method for the Culture and Polarized Stimulation of Human Intestinal Mucosa Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for GSK583 Oral Bioavailability in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key component in the NOD1 and NOD2 signaling pathways of the innate immune system.[1] By targeting RIPK2, this compound effectively blocks the production of inflammatory cytokines, demonstrating potential as a therapeutic agent for inflammatory diseases.[1] These application notes provide a comprehensive overview of the oral bioavailability of this compound in preclinical rodent models, along with detailed protocols for its assessment. While this compound showed promise as a preclinical tool, its development as a clinical candidate was halted due to off-target effects on the hERG ion channel and inhibition of Cyp3A4.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the ATP pocket of RIPK2, preventing its activation. This action disrupts the downstream signaling cascade that normally leads to the production of pro-inflammatory cytokines.
Upon activation by bacterial peptidoglycans, NOD1 and NOD2 receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This complex then activates the TAK1 and IKK complexes, culminating in the activation of NF-κB and MAPK pathways. These pathways drive the transcription of genes encoding inflammatory cytokines such as TNF-α and IL-6. This compound's inhibition of RIPK2 effectively curtails this entire process.
Caption: NOD2-RIPK2 signaling cascade and the inhibitory action of this compound.
Oral Bioavailability in Preclinical Models
This compound has demonstrated moderate oral bioavailability in both rat and mouse models. The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose (Oral) | 10 | mg/kg |
| Cmax | 204 | ng/mL |
| Tmax | 1.5 | h |
| AUC (0-24h) | 1020 | ng*h/mL |
| Half-life (t½) | 3.5 | h |
| Bioavailability (F%) | 39 | % |
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose (IV) | 2 | mg/kg |
| AUC (0-24h) | 523 | ng*h/mL |
| Half-life (t½) | 3.0 | h |
| Clearance (CL) | 64 | mL/min/kg |
| Volume of Distribution (Vdss) | 12 | L/kg |
Experimental Protocols
The following protocols outline the methodology for determining the oral bioavailability of this compound in a preclinical rat model.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol 1: Preparation of Dosing Solutions
Materials:
-
This compound powder
-
Vehicle (e.g., 20% Captisol® in water)
-
Sterile water for injection
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile vials
Procedure:
-
For Oral Administration (e.g., 10 mg/kg):
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a sterile vial, add the vehicle to the this compound powder.
-
Vortex vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate for 10-15 minutes to aid in dissolution/suspension.
-
Visually inspect for complete dissolution or a uniform suspension.
-
-
For Intravenous Administration (e.g., 2 mg/kg):
-
Follow steps 1.1 to 1.3, using a vehicle suitable for intravenous injection.
-
Ensure complete dissolution of this compound. If a suspension is formed, it is not suitable for IV administration.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Protocol 2: In Vivo Dosing and Blood Sampling in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing solutions (Oral and IV)
-
Oral gavage needles (18-20 gauge)
-
Syringes (1 mL)
-
Insulin syringes with 28-30 gauge needles (for IV injection)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Capillary tubes (for blood collection)
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Restraining device
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the facility for at least 3-5 days prior to the study.
-
Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Weigh each animal on the day of the study to calculate the precise dosing volume.
-
-
Dosing:
-
Oral Administration:
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension.
-
-
Intravenous Administration:
-
Place the rat in a restraining device and warm the tail to dilate the lateral tail vein.
-
Administer the calculated volume of the this compound solution as a slow bolus injection into the tail vein.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via the saphenous or jugular vein. For terminal bleeds, cardiac puncture under deep anesthesia can be performed.
-
Immediately transfer the blood into microcentrifuge tubes containing anticoagulant.
-
Gently invert the tubes several times to mix.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 3: Bioanalytical Method for this compound Quantification
Materials:
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standard (IS)
-
Rat plasma samples, calibration standards, and quality control samples
-
Acetonitrile (for protein precipitation)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 2-3 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phases.
-
Develop a gradient elution method to achieve optimal separation of this compound and the internal standard.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of this compound and the IS using multiple reaction monitoring (MRM).
-
Inject the prepared samples and acquire the data.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
References
Application Notes and Protocols for Measuring GSK583 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] this compound has demonstrated efficacy in blocking downstream signaling in cellular models, rodent in vivo models, and human ex vivo disease models.[5] However, its development as a clinical candidate has been hampered by off-target activity on the hERG ion channel and a suboptimal pharmacokinetic profile.[4][5] Nevertheless, this compound remains a valuable tool compound for preclinical research to validate the therapeutic potential of RIPK2 inhibition in various disease models.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two distinct and relevant disease models: a murine model of acute inflammation (muramyl dipeptide-induced peritonitis) and a human prostate cancer xenograft model.
Mechanism of Action and Signaling Pathway
Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways.[2][3] This results in the production of pro-inflammatory cytokines and chemokines. This compound acts as an ATP-competitive inhibitor of the RIPK2 kinase domain, thereby preventing its autophosphorylation and the subsequent downstream inflammatory response.[1][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 | Reference(s) |
| RIPK2 Kinase Assay | Human | 5 nM | [1] |
| RIPK2 Kinase Assay | Rat | 2 nM | [7] |
| MDP-stimulated TNF-α production | Human Monocytes | 8 nM | [1][2] |
| MDP-stimulated TNF-α production | Human Whole Blood | 237 nM | [1] |
| MDP-stimulated TNF-α production | Rat Whole Blood | 133 nM | [1] |
| TNF-α and IL-6 production | Human Crohn's and Ulcerative Colitis Biopsies | ~200 nM | [8] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route | Key Parameters | Reference(s) |
| Rat | Oral | Low clearance, moderate volume of distribution, moderate oral bioavailability (39%) | [8][9] |
| Mouse | Oral | Low clearance, moderate volume of distribution, moderate oral bioavailability | [8] |
Table 3: In Vivo Pharmacodynamics of this compound
| Model | Species | Endpoint | IC50 (derived from blood concentration) | Reference(s) |
| MDP-induced Peritonitis | Rat | Serum KC inhibition | 50 nM (20 ng/mL) | [10] |
| MDP-induced Peritonitis | Mouse | Serum KC inhibition and peritoneal neutrophil recruitment | 37 nM (15 ng/mL) | [10] |
Experimental Protocols
Protocol 1: Muramyl Dipeptide (MDP)-Induced Peritonitis in Mice
This model assesses the efficacy of this compound in an acute inflammatory setting driven by NOD2 activation.
Materials:
-
Animals: Male Balb/c mice (8-10 weeks old).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in a vehicle such as 0.5% methylcellulose or 10% Captisol®.
-
Muramyl Dipeptide (MDP): Reconstitute in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Reagents for Peritoneal Lavage: Cold, sterile PBS.
-
Reagents for Flow Cytometry: Antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b), red blood cell lysis buffer, and FACS buffer.
-
Reagents for ELISA: Commercial ELISA kits for murine KC (CXCL1) and other relevant cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
This compound Administration: 15 minutes prior to MDP challenge, administer this compound (0.1, 1, or 10 mg/kg) or vehicle orally by gavage.[10]
-
MDP Challenge: Administer MDP (30 µg per mouse) via intraperitoneal (i.p.) injection.[10]
-
Sample Collection: At 4 hours post-MDP challenge, euthanize the mice.[10]
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Keep the lavage fluid on ice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant for plasma separation.
-
-
Neutrophil Quantification by Flow Cytometry:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., PE-Ly6G and APC-CD11b).[8][11]
-
Acquire the samples on a flow cytometer and analyze the data to quantify the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells).[8][11]
-
-
Cytokine Measurement by ELISA:
-
Separate plasma from the collected blood by centrifugation.
-
Measure the concentration of KC and other pro-inflammatory cytokines in the plasma and/or peritoneal lavage fluid using commercial ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Human Prostate Cancer Xenograft Model in Mice
This model evaluates the anti-tumor efficacy of this compound in a cancer context where RIPK2 has been implicated in disease progression.
Materials:
-
Animals: Male immunodeficient mice (e.g., SCID/Beige or NSG), 6-8 weeks old.
-
Cell Lines: Human prostate cancer cell lines (e.g., 22Rv1) cultured in appropriate media.
-
This compound: Prepared for oral gavage as described in Protocol 1.
-
Matrigel: For co-injection with cancer cells.
-
Calipers: For measuring tumor dimensions.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest prostate cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), or for Western blotting to assess the inhibition of RIPK2 signaling.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the in vivo roles of RIPK2. The detailed protocols provided herein offer a framework for assessing its efficacy in models of acute inflammation and cancer. Researchers should note the compound's known liabilities and consider these when interpreting results and planning further studies. While this compound itself may not be a clinical candidate, the data generated from its use can significantly contribute to the validation of RIPK2 as a therapeutic target and guide the development of next-generation inhibitors with improved pharmacological profiles.
References
- 1. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flow cytometry [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of GSK583 on the hERG Channel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the RIPK1 inhibitor, GSK583, on the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target liability of this compound?
A1: The primary off-target liability of this compound is its potent inhibition of the hERG potassium channel.[1][2] This interaction is a significant concern as it can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[3][4] This cardiotoxic potential is what relegated this compound to a tool compound rather than a clinical drug candidate.[1][2]
Q2: What is the potency of this compound against the hERG channel compared to its intended target?
A2: this compound is a highly potent inhibitor of its intended target, RIP2 kinase, with an IC50 of approximately 5 nM.[2][5] However, it also demonstrates significant activity against the hERG channel, with a reported IC50 of 7445 nM (7.45 µM).[6][7] The therapeutic window between its on-target and off-target activity is considered too narrow for a viable drug candidate, with a desirable safety margin typically being greater than 100-fold.[1]
Q3: What structural features of this compound are responsible for its hERG activity?
A3: The hERG inhibitory activity of this compound is largely attributed to its physicochemical properties. Key contributing factors include its high lipophilicity (hydrophobicity) and the basicity of the quinoline N1 nitrogen in its chemical structure.[1] These features are common among many hERG channel blockers.[1]
Q4: How does this compound likely interact with the hERG channel?
A4: While a specific co-crystal structure of this compound bound to the hERG channel is not available, it is hypothesized to bind within the central cavity of the channel pore, a common binding site for many hERG inhibitors.[3] This binding is thought to be stabilized by interactions with key aromatic amino acid residues, such as tyrosine and phenylalanine, within the pore domain.[3] The positively charged (at physiological pH) quinoline nitrogen of this compound likely facilitates its entry into and interaction with the inner vestibule of the channel.
Troubleshooting Guide for In Vitro hERG Assays with this compound
This guide addresses common issues encountered during electrophysiological assessments of this compound's effects on hERG channels.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | 1. Compound Precipitation: this compound is lipophilic and may precipitate in aqueous solutions, especially at higher concentrations. 2. "Sticky" Compound Behavior: The compound may adhere to the perfusion system tubing. 3. Variable Seal Resistance: Poor or unstable giga-ohm seals can lead to leaky recordings and inaccurate current measurements. | 1. Solubility Check: Visually inspect solutions for any precipitation. Consider using a surfactant in the extracellular medium to improve solubility. 2. System Priming: Prime the perfusion system with the this compound solution before application to the cells. 3. Quality Control: Only use cells with a high and stable seal resistance (e.g., >1 GΩ) for analysis. |
| Current Rundown | The amplitude of the hERG current decreases over the course of the experiment, even in the absence of a blocker. | 1. Use Perforated Patch-Clamp: This technique helps maintain the intracellular environment and can reduce rundown. 2. Include ATP in Internal Solution: Add Mg-ATP (e.g., 2-5 mM) to the intracellular solution to support channel function. 3. Time-Matched Vehicle Control: Run a parallel experiment with the vehicle (e.g., DMSO) to quantify the rundown and correct the this compound data accordingly. |
| Slow Onset of Block | The inhibitory effect of this compound may take several minutes to reach a steady state. | 1. Increase Incubation Time: Ensure a sufficiently long application period for each concentration of this compound to allow for equilibrium to be reached. 2. Cumulative vs. Single Additions: For automated systems, cumulative additions can be faster, but for slow-binding compounds, single additions with washout periods may be more accurate. |
| High Variability Between Cells | Different cells show a wide range of responses to the same concentration of this compound. | 1. Consistent Cell Culture: Use cells at a consistent passage number and confluency. 2. Stable Cell Line: Ensure the use of a validated stable cell line expressing hERG channels. 3. Increase 'n' Number: Increase the number of cells tested for each concentration to improve statistical power. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the on-target and off-target effects of this compound.
| Parameter | Target/Channel | Value | Reference(s) |
| IC50 | RIP2 Kinase | 5 nM | [2][5] |
| IC50 | hERG Channel | 7445 nM (7.45 µM) | [6][7] |
| Human Whole Blood IC50 | RIP2 Kinase | 237 nM | [1] |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol is a generalized procedure based on common practices for automated patch-clamp systems (e.g., QPatch, SyncroPatch) and is suitable for assessing the inhibitory effect of compounds like this compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO).
1. Cell Culture and Preparation:
-
Culture hERG-expressing cells in the recommended medium and conditions.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Ensure high cell viability (>90%).
2. Solutions:
-
Intracellular Solution (in mM): 120 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Test Solutions: Serially dilute the this compound stock solution in the extracellular solution to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
3. Automated Patch-Clamp Procedure:
-
Prime the system with the intracellular and extracellular solutions.
-
Load the cell suspension and the test compound plate.
-
Initiate the automated patch-clamp run, which includes:
-
Cell capture and sealing to achieve a giga-ohm seal.
-
Establishment of the whole-cell configuration.
-
Application of the voltage protocol.
-
-
Voltage Protocol:
-
Holding potential: -80 mV.
-
Depolarization step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Repolarization step to -50 mV for 2-5 seconds to elicit the hERG tail current.
-
Repeat this protocol at regular intervals (e.g., every 15-20 seconds).
-
4. Data Acquisition and Analysis:
-
Record the hERG tail current amplitude during the repolarization step.
-
Establish a stable baseline recording in the extracellular solution.
-
Apply a vehicle control (e.g., 0.1% DMSO in extracellular solution) to assess any solvent effect and current rundown.
-
Sequentially apply increasing concentrations of this compound.
-
Measure the percentage of current inhibition at each concentration relative to the control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding site for channel blockers that rescue misprocessed human long QT syndrome type 2 ether-a-gogo-related gene (HERG) mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug binding to HERG channels: evidence for a ‘non-aromatic' binding site for fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
GSK583 and CYP3A4 inhibition concerns
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of GSK583, a potent RIPK2 inhibitor. A significant focus is placed on addressing the concerns related to its off-target inhibition of CYP3A4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 5 nM.[1][2] It functions by competing with ATP for the kinase's binding pocket.[3] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling following the activation of NOD1 and NOD2 pattern recognition receptors, which leads to the production of inflammatory cytokines.[4][5] this compound has been shown to effectively block downstream NOD2 signaling.[3]
Q2: What is the significance of the observed CYP3A4 inhibition by this compound?
While this compound demonstrates excellent kinase selectivity, it is also an inhibitor of the cytochrome P450 enzyme CYP3A4.[1][6] CYP3A4 is a critical enzyme involved in the metabolism of a large proportion of clinically used drugs.[7] Inhibition of CYP3A4 can lead to drug-drug interactions, potentially increasing the plasma concentrations of co-administered drugs to toxic levels.[7] This off-target activity was a primary reason why this compound was not pursued for further clinical development.[1][6][8]
Q3: What are the key quantitative parameters I should be aware of when using this compound?
For effective experimental design, it is crucial to consider the potency of this compound against its target and its off-target liabilities. The table below summarizes key IC50 values.
Quantitative Data Summary
| Target/Parameter | IC50 Value | Species/System | Reference |
| RIPK2 Kinase | 5 nM | Human | [1][2][9] |
| 2 nM | Rat | [10] | |
| RIPK3 Kinase (binding affinity) | 16 nM | Cell-free assay | [1] |
| TNF-α & IL-6 Production | ~200 nM | Explant cultures | [1][2] |
| MDP-stimulated TNF-α Production | 8 nM | Primary human monocytes | [1][2] |
| 237 nM | Human whole blood | [2] | |
| 133 nM | Rat whole blood | [2] | |
| hERG Ion Channel | 7445 nM | - | [8] |
| CYP3A4 Inhibition | Not explicitly quantified in public literature, but noted as a significant off-target effect. | - | [1][6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in cellular potency (IC50) between experiments. | 1. Cell type differences: Different cell lines or primary cells can have varying levels of RIPK2 expression and pathway activation. 2. Assay conditions: Differences in cell density, serum concentration, or stimulation time can impact results. 3. Compound stability: this compound may degrade under certain conditions. | 1. Characterize RIPK2 expression in your cell system. Use a consistent cell passage number. 2. Standardize all assay parameters. Optimize stimulation conditions for your specific cell type. 3. Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[2] |
| Unexpected off-target effects observed in my experiment. | 1. CYP3A4 inhibition: If your experimental system expresses CYP3A4, or if you are using co-treatments that are CYP3A4 substrates, you may observe confounding effects. 2. hERG channel inhibition: At higher concentrations, this compound can inhibit the hERG channel, which is relevant for cardiotoxicity studies.[8] | 1. Use a lower concentration of this compound that is still effective for RIPK2 inhibition but minimizes CYP3A4 effects. Consider using a RIPK2 inhibitor with a better selectivity profile if available. If co-administering drugs, check if they are CYP3A4 substrates. 2. Be mindful of the hERG IC50 (7.4 µM) and keep experimental concentrations well below this value unless studying this specific effect. |
| Difficulty in achieving in vivo efficacy. | 1. Pharmacokinetics: this compound has been reported to have a less than optimal pharmacokinetic profile, with moderate oral bioavailability and low clearance.[1][8] Blood concentrations may not be sustained above the IC50 for the desired duration.[3] | 1. Conduct pharmacokinetic studies in your animal model to determine the optimal dosing regimen. Consider alternative routes of administration to improve bioavailability. Monitor plasma concentrations of this compound. |
Experimental Protocols
General Protocol for Assessing Cellular RIPK2 Inhibition
This protocol provides a general framework for evaluating the inhibitory effect of this compound on NOD2-mediated cytokine production in primary human monocytes.
-
Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs). Culture the monocytes in an appropriate medium.
-
Inhibitor Pre-treatment: Pre-treat the monocytes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.[1] Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a NOD2 ligand, such as Muramyl Dipeptide (MDP), for 6 hours to induce cytokine production.[1]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a relevant cytokine, such as TNF-α, using an immunoassay (e.g., ELISA).[1]
-
Data Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
General Protocol for In Vitro CYP3A4 Inhibition Assay (Fluorometric)
This protocol outlines a general method to assess the potential of this compound to inhibit CYP3A4 activity.
-
Reagent Preparation: Prepare a reaction buffer, a NADPH generating system, a fluorogenic CYP3A4 substrate, and human liver microsomes. Prepare a stock solution of this compound and a known CYP3A4 inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., acetonitrile or DMSO, ensuring the final concentration in the assay is low, <1%).[7][11]
-
Incubation: In a 96-well plate, combine the human liver microsomes, this compound at various concentrations (or the positive control inhibitor), and the reaction buffer. Pre-incubate for a short period at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH generating system and the fluorogenic CYP3A4 substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[11]
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Visualizations
Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound-mediated CYP3A4 inhibition.
Caption: Logical relationship of this compound's on-target and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (this compound), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. bioivt.com [bioivt.com]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. This compound | RIP kinase | TargetMol [targetmol.com]
- 10. GSK 583 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing GSK583 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK583 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3][4][5][6] It is crucial to note that this compound targets RIPK2, not RIPK1.
Q2: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of RIPK2 kinase.[7][8][9] By binding to the ATP pocket of RIPK2, it prevents the transfer of phosphate groups, thereby inhibiting its kinase activity and downstream signaling. Some studies suggest that potent RIPK2 inhibitors like this compound can also function by blocking the interaction between RIPK2 and XIAP, which is crucial for NOD2 signaling.[10][11]
Q3: What is the recommended starting concentration for this compound in cellular assays?
A recommended starting concentration for cellular use is approximately 200 nM.[3] However, the optimal concentration will vary depending on the cell type, assay conditions, and the specific endpoint being measured. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[3][4][5][6] For example, it can be dissolved in DMSO at a concentration of up to 79 mg/mL (198.26 mM).[3][4] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in culture medium for your experiments. To avoid precipitation, it is advisable to first dilute the DMSO stock in a small volume of culture medium before adding it to the final culture volume. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year.[1][3] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Q5: I am not observing the expected inhibition of cytokine production with this compound. What could be the issue?
Several factors could contribute to a lack of inhibitory effect:
-
Incorrect Target Pathway Activation: this compound specifically inhibits the RIPK2-dependent signaling pathway, which is downstream of NOD1 and NOD2 receptors. If your experimental system activates inflammatory pathways that are independent of RIPK2 (e.g., through most Toll-like receptors or cytokine receptors like TNFR), this compound will show little to no effect. Ensure you are using a specific NOD1 or NOD2 agonist, such as muramyl dipeptide (MDP) for NOD2, to activate the correct pathway.
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types and assay conditions. Perform a dose-response curve to determine the IC50 in your specific system.
-
Compound Stability and Solubility: this compound may precipitate out of solution if not prepared correctly. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity and compound precipitation.
-
Cell Health: Poor cell viability or health can affect signaling pathways and the response to inhibitors. Ensure your cells are healthy and growing optimally.
Q6: I am observing off-target effects or cellular toxicity. How can I mitigate this?
While this compound is highly selective for RIPK2, some off-target activities have been reported, including inhibition of the hERG channel and Cyp3A4.[3][9][12] To minimize off-target effects:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives you the desired level of RIPK2 inhibition.
-
Control Experiments: Include appropriate controls in your experiments. This should include vehicle-only (DMSO) controls and potentially a negative control compound that is structurally related but inactive against RIPK2.
-
Confirm Specificity: To confirm that the observed effects are due to RIPK2 inhibition, you can perform rescue experiments by overexpressing a drug-resistant mutant of RIPK2 or use siRNA to knock down RIPK2 and observe if the effect is similar to this compound treatment.
Q7: My experimental results are inconsistent. What are some common causes of variability?
Inconsistent results in in vitro assays can arise from several sources:
-
Reagent Variability: Use high-quality, fresh reagents. The purity of ATP, substrates, and buffers can impact kinase activity.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Inconsistent Cell Density: Plate cells at a consistent density for all experiments, as cell confluency can affect signaling responses.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Stimulus | Cell Line/System | IC50 | Reference(s) |
| Biochemical (Fluorescence Polarization) | Human RIPK2 | Cell-free | 5 nM | [1][2][5][6] |
| Biochemical (Fluorescence Polarization) | Rat RIPK2 | Cell-free | 2 nM | [5][6] |
| Cellular (TNFα Production) | MDP | Primary Human Monocytes | 8 nM | [1][3] |
| Cellular (TNFα & IL-6 Production) | Spontaneous | Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | ~200 nM | [2][3][13] |
| Cellular (TNFα Production) | MDP | Human Whole Blood | 237 nM | [1][13] |
| Cellular (KC Production) | MDP | Rat Whole Blood | 133 nM | [1] |
Table 2: Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 | Reference(s) |
| RIPK3 | Biochemical (Fluorescence Polarization) | 16 nM | [3][12] |
| hERG | Electrophysiology | 7.45 µM | [12] |
| Cyp3A4 | Fluorescence | 5 µM | [12] |
Experimental Protocols
Protocol: Inhibition of MDP-induced TNFα Production in Human Monocytes
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting NOD2-mediated cytokine production.
Materials:
-
Primary human monocytes
-
RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
Muramyl dipeptide (MDP) (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Human TNFα ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium from your DMSO stock. The final DMSO concentration in the well should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Inhibitor Pre-incubation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the cells. Pre-incubate for 30 minutes at 37°C.[3]
-
Stimulation: Prepare a working solution of MDP in complete RPMI-1640 medium. Add 10 µL of the MDP solution to each well to achieve a final concentration of 1 µg/mL.[12] For the unstimulated control wells, add 10 µL of medium.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[3]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each this compound concentration relative to the vehicle-treated, MDP-stimulated control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: NOD2 Signaling Pathway and this compound Inhibition.
Caption: Workflow for a this compound In Vitro Cytokine Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 6. GSK 583 (6480) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. researchgate.net [researchgate.net]
GSK583 Technical Support Center: Troubleshooting Guides and FAQs for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using GSK583 in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of RIPK2 to block its kinase activity.[3] This inhibition prevents the downstream signaling cascades that are activated by NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.
Q2: What are the key applications of this compound in cell-based assays?
This compound is primarily used to investigate the role of the NOD1/2-RIPK2 signaling pathway in inflammatory responses. Common applications include:
-
Inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to NOD1/2 ligands (e.g., MDP).[1][2][4]
-
Studying the involvement of RIPK2 in autoimmune and inflammatory disease models.
-
Elucidating the cellular pathways regulated by RIPK2 activation.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a starting point for most cell-based assays is in the low nanomolar to low micromolar range. A recommended concentration for cellular use is around 200 nM.[3] It has been shown that this compound completely inhibits NOD1- or NOD2-mediated cytokine production at a concentration of 1 µM.[1][3]
Q4: Is this compound known to have off-target effects?
Yes, while this compound is highly selective for RIPK2, it has been shown to inhibit the hERG ion channel and the cytochrome P450 enzyme Cyp3A4.[1] This is an important consideration, as hERG inhibition can have cardiotoxic effects and Cyp3A4 inhibition can alter the metabolism of other compounds. This compound also shows binding affinity for RIPK3, but it does not functionally inhibit RIPK3-dependent necroptosis in cellular assays at concentrations up to 10 µM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference(s) |
| Human RIPK2 | Cell-free assay | 5 nM | [1][2] |
| Rat RIPK2 | Cell-free assay | 2 nM | |
| Human RIPK3 | Cell-free assay | 16 nM | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Effect | IC50 / Concentration | Reference(s) |
| MDP-stimulated TNF-α production | Primary human monocytes | Inhibition | 8 nM | [1] |
| TNF-α and IL-6 production | Human Crohn's Disease and Ulcerative Colitis biopsy explants | Inhibition | ~200 nM | [1][4] |
| MDP-induced TNF-α production | Human whole blood | Inhibition | 237 nM | [2] |
| RIPK3-dependent necroptosis | Cellular assay | No inhibition | Up to 10 µM | [1] |
Table 3: Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 | Reference(s) |
| hERG ion channel | Electrophysiology | 7.45 µM | [3] |
| Cyp3A4 | Fluorescence-based | 5 µM | [3] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol can be used to assess the general cytotoxicity of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Cell Viability
-
Possible Cause 1: this compound Concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 10 nM - 1 µM). Remember that this compound shows little to no necroptotic activity up to 10 µM.[1]
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Consider the known off-target effects on the hERG channel and Cyp3A4.[1] If your cells are sensitive to these types of inhibitors, you may observe toxicity. If possible, use a control compound with a different mechanism of action to see if the effect is specific to RIPK2 inhibition.
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess the toxicity of the solvent on your cells.
-
-
Possible Cause 4: Compound precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, prepare a fresh dilution from the stock solution. Ensure the stock solution is properly dissolved.
-
Issue 2: Inconsistent or No Inhibition of RIPK2 Signaling
-
Possible Cause 1: Incorrect this compound concentration.
-
Troubleshooting Step: Verify the dilution calculations and ensure the final concentration is within the effective range (see Table 2). Perform a dose-response experiment to confirm the IC50 in your assay system.
-
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Step: Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C). Prepare a fresh aliquot from a new stock.
-
-
Possible Cause 3: Cell line does not have a functional NOD/RIPK2 pathway.
-
Troubleshooting Step: Confirm that your cell line expresses NOD1/2 and RIPK2 and that the pathway is functional by using a known agonist (e.g., MDP for NOD2) and measuring a downstream readout (e.g., TNF-α production).
-
-
Possible Cause 4: Insufficient pre-incubation time.
-
Troubleshooting Step: For optimal inhibition, pre-incubate the cells with this compound before adding the agonist. A pre-incubation time of 30 minutes is often sufficient.[1]
-
Issue 3: Solubility Problems
-
Possible Cause 1: Precipitation in aqueous solutions.
-
Troubleshooting Step: this compound is typically dissolved in DMSO to make a high-concentration stock solution. When diluting into aqueous cell culture medium, rapid addition can sometimes cause precipitation. To avoid this, first, make an intermediate dilution of the DMSO stock in a small volume of medium, vortex gently, and then add this to the final volume of medium.
-
-
Possible Cause 2: Incorrect solvent.
-
Troubleshooting Step: Use high-quality, anhydrous DMSO for preparing the stock solution.
-
Visualizations
Caption: Simplified NOD/RIPK2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: GSK583
Welcome to the technical support center for GSK583. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to help ensure the integrity and reproducibility of your results.
This compound Overview
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD1 and NOD2 pathway.[1][2] It is a valuable tool for studying the role of RIPK2 in innate immunity and inflammatory diseases. This compound has been shown to block the production of inflammatory cytokines, such as TNF-α and IL-6, in response to NOD1/2 activation.[1][3]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉FN₄O₂S | [1][2] |
| Molecular Weight | 398.5 g/mol | [1] |
| CAS Number | 1346547-00-9 | [1][2] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to 4 years.[1] For shorter periods, storage at +4°C is also acceptable.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4] It is also soluble in ethanol.[4]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound is provided in the table below. Please note that sonication may be required to achieve the maximum solubility.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 45 | 112.94 | [4] |
| Ethanol | 27 | 67.76 | [4] |
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 6 months.[5]
Q5: Can I dilute my this compound DMSO stock solution directly into aqueous media?
A5: To avoid precipitation, it is recommended to first perform a serial dilution of the DMSO stock solution in DMSO to an intermediate concentration before adding it to your aqueous buffer or cell culture medium.[4] Pre-warming the medium and the diluted compound to 37°C can also help prevent precipitation.[4]
Troubleshooting Guide: this compound Degradation in Solution
While specific degradation pathways for this compound have not been extensively published, its chemical structure, containing sulfonamide, quinoline, and indazole moieties, provides clues to potential instabilities. This guide offers troubleshooting advice for common issues related to this compound degradation.
Issue 1: Loss of this compound activity in experiments.
-
Potential Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Check Solution Age and Storage: Ensure that your this compound stock solution is within the recommended storage period and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Evaluate pH of the Medium: this compound contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions. If your experimental medium has a low pH, consider buffering it to a neutral pH if the experimental design allows.
-
Protect from Light: The quinoline and indazole rings in this compound may be susceptible to photodegradation. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubations.
-
Minimize Exposure to High Temperatures: While short incubations at 37°C are standard for cell-based assays, prolonged exposure to elevated temperatures could accelerate degradation. If possible, minimize the duration of high-temperature incubations.
-
Assess for Oxidative Stress: Although not specifically documented for this compound, consider if your experimental system generates reactive oxygen species, which could potentially degrade the molecule.
-
Issue 2: Precipitation of this compound in aqueous solution.
-
Potential Cause: Poor solubility or precipitation of the compound upon dilution from a DMSO stock.
-
Troubleshooting Steps:
-
Follow Recommended Dilution Procedure: As mentioned in the FAQs, avoid diluting the high-concentration DMSO stock directly into your aqueous medium. Perform an intermediate dilution step in DMSO.[4]
-
Pre-warm Solutions: Before mixing, warm both the diluted this compound solution and the aqueous medium to 37°C to increase solubility and prevent precipitation.[4]
-
Sonication: If precipitation occurs, gentle sonication in a water bath can help to redissolve the compound.[4]
-
Check Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous medium.
-
Limit DMSO Concentration: High concentrations of DMSO in the final working solution can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%.
-
Logical Troubleshooting Workflow
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound. Concentrations and incubation times should be optimized for your specific cell type and experimental question.
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in sterile DMSO to create an intermediate stock (e.g., 1 mM).
-
Further dilute the intermediate stock into pre-warmed (37°C) cell culture medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your downstream analysis (e.g., collection of cell lysates for western blotting, supernatant for cytokine analysis, or RNA extraction for qPCR).
-
Signaling Pathway
NOD2-RIPK2 Signaling Pathway
This compound is a selective inhibitor of RIPK2, a crucial kinase in the NOD2 signaling pathway. Understanding this pathway is essential for interpreting the effects of this compound in your experiments.
References
Validation & Comparative
A Head-to-Head Comparison of GSK583 and WEHI-345 for RIPK2 Inhibition in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for validating novel therapeutic targets. This guide provides a comprehensive, data-driven comparison of two widely used RIPK2 kinase inhibitors: GSK583 and WEHI-345. By presenting key experimental data, detailed protocols, and visual aids, this document aims to facilitate an informed decision for your research needs.
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD1 and NOD2 pattern recognition receptors. Its role in activating pro-inflammatory pathways, such as NF-κB and MAPK signaling, has positioned it as an attractive therapeutic target for a range of inflammatory and autoimmune diseases. This compound and WEHI-345 have emerged as valuable tool compounds for interrogating RIPK2 function. This guide will objectively compare their performance based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and WEHI-345, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | This compound | WEHI-345 | Reference(s) |
| RIPK2 IC50 | 5 nM | 130 nM | [1][2] |
| RIPK2 Kd | Not Reported | 46 nM | [1] |
Table 2: Cellular Activity
| Assay | Cell Type | This compound IC50 | WEHI-345 IC50 | Reference(s) |
| MDP-stimulated TNFα production | Human Monocytes | 18 nM | Not Reported | N/A |
| MDP-stimulated IL-8 production | HEK293 cells | 8 nM | Not Reported | N/A |
| MDP-induced TNF/IL-6 transcription | BMDMs | Not Reported | Effective at 500 nM | [2] |
| MDP-induced NF-κB target gene transcription | THP-1 cells | Not Reported | Effective at 500 nM | [2] |
Table 3: Kinase Selectivity
| Compound | Kinase Panel Size | Key Off-Targets | Reference(s) |
| This compound | 300 kinases | p38α, VEGFR2 (inhibited by ~30% at 1 µM) | [3] |
| WEHI-345 | 92 kinases | KIT, RET, PDGFRβ, SRC (>90% inhibition at 1 µM) | [4] |
Table 4: Off-Target Liabilities
| Compound | Off-Target | Effect | Reference(s) |
| This compound | hERG ion channel | Potent inhibition | [5] |
| WEHI-345 | Not Reported | Not Reported | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the measurement of RIPK2 kinase activity and its inhibition by test compounds using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Test compounds (this compound, WEHI-345)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).[6]
-
Add 2 µL of RIPK2 enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).[6]
-
Incubate the reaction at room temperature for 60 minutes.[6]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: MDP-Stimulated TNFα Production in Human Monocytes
This protocol describes the measurement of the inhibitory effect of test compounds on the production of TNFα from primary human monocytes stimulated with the NOD2 ligand, muramyl dipeptide (MDP).
Materials:
-
Primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
Muramyl dipeptide (MDP)
-
Test compounds (this compound, WEHI-345)
-
LPS (optional, as a control for TLR4 stimulation)
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.[7]
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 30-60 minutes.
-
Stimulate the cells with MDP (e.g., 5 µg/mL) for 6-24 hours at 37°C in a CO2 incubator.[7]
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the direct engagement of a test compound with its target protein (RIPK2) in a cellular context, based on the principle of ligand-induced thermal stabilization.
Materials:
-
Adherent cells expressing RIPK2 (e.g., HEK293)
-
Cell culture medium
-
Test compounds (this compound, WEHI-345)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Apparatus for protein quantification (e.g., Western blot)
Procedure:
-
Culture cells to near confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1-2 hours) at 37°C.[8]
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[8]
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by a cooling step.[8]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble RIPK2 in the supernatant for each temperature point using Western blotting or another protein quantification method.
-
Plot the amount of soluble RIPK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD-like receptor signaling cascade.
Caption: RIPK2 signaling cascade initiated by NOD1/NOD2 activation.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of a RIPK2 inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. Human Primary Monocytes as a Model for in vitro Immunotoxicity Testing: Evaluation of the Regulatory Properties of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of RIPK2 Inhibitors: GSK583 vs. GSK2983559
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent RIPK2 inhibitors, GSK583 and GSK2983559, supported by experimental data. Both compounds are potent inhibitors of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway, which plays a crucial role in innate immunity and inflammatory responses.
Executive Summary
This compound and the active metabolite of GSK2983559 (GSK559) are both potent inhibitors of RIPK2 kinase activity. However, a critical distinction in their mechanism of action lies in their ability to disrupt the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), a crucial step for downstream signaling. Experimental data reveals that while this compound effectively blocks the RIPK2-XIAP interaction, GSK559 does not. This fundamental difference has significant implications for their overall efficacy in modulating inflammatory responses. GSK2983559 was developed as a successor to this compound to improve upon its pharmacokinetic profile and off-target effects, leading to its advancement into clinical trials.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and the active metabolite of GSK2983559.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | GSK2983559 (active metabolite) | Reference(s) |
| RIPK2 Kinase Inhibition (IC50) | 5 nM | Similar to this compound | [2] |
| RIPK2-XIAP Interaction Inhibition (IC50) | 26.22 nM | No inhibition observed | [2] |
| MDP-stimulated TNFα production in human monocytes (IC50) | 8 nM | Not explicitly stated in direct comparison | [2] |
| MDP-stimulated IL-8 production in THP-1 cells (IC50) | Not explicitly stated | 1.34 nM (for prodrug GSK2983559) | [3] |
| TNFα and IL-6 production in human Crohn's and Ulcerative Colitis biopsy assays (IC50) | ~200 nM | Not explicitly stated | [4] |
Table 2: Pharmacokinetic and Safety Profile
| Parameter | This compound | GSK2983559 | Reference(s) |
| hERG Ion Channel Activity | Active, presenting a potential liability | Reduced hERG activity | [1] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Profile | Poor | Improved cross-species pharmacokinetics | [4] |
| Clinical Development | Preclinical tool compound | Advanced to clinical trials (terminated) | [4][5] |
Signaling Pathway and Mechanism of Action
This compound and GSK2983559 are both type I ATP-competitive kinase inhibitors that target the ATP-binding pocket of RIPK2.[6] The canonical signaling pathway initiated by NOD2 activation is depicted below.
Caption: RIPK2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to inhibit the kinase activity of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.
Caption: Workflow for the Fluorescence Polarization Assay.
Methodology: A fluorescent polarization (FP)-based binding assay is utilized to quantify the interaction of test compounds with the ATP binding pocket of RIPK2.[2] The assay is typically performed in a 384-well plate format.[7] Purified, full-length FLAG-His tagged RIPK2 is used. A fluorescently labeled, reversible ATP-competitive ligand is added at a constant concentration. Test compounds (this compound or GSK2983559 active metabolite) are serially diluted and added to the wells. Following a 30-minute incubation at room temperature to reach binding equilibrium, the fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7] The percentage of inhibition is calculated based on the observed polarization values, and IC50 values are determined from the resulting dose-response curves.[7]
RIPK2-XIAP Interaction Assay (NanoBiT®)
This live-cell assay measures the proximity of RIPK2 and XIAP to assess the ability of inhibitors to disrupt their interaction.
Caption: Workflow for the RIPK2-XIAP NanoBiT® Assay.
Methodology: The NanoBiT® Protein:Protein Interaction System is employed to measure the interaction between RIPK2 and XIAP in live cells.[2] Caco-2 cells are engineered to co-express RIPK2 fused to the Large BiT (LgBiT) subunit and XIAP fused to the Small BiT (smBiT) subunit of the NanoLuc® luciferase.[2] These cells are plated in 96-well plates. The cells are then treated with varying concentrations of this compound or its analogue for 2 hours.[2] Following incubation, the Nano-Glo® Live Cell Assay reagent, which contains the substrate, is added to the wells. The luminescence, which is proportional to the extent of RIPK2-XIAP interaction, is measured using a plate reader. The percentage of inhibition of the NanoBiT signal is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[2]
MDP-Stimulated Cytokine Production in Human Monocytes
This cellular assay evaluates the efficacy of the inhibitors in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine production.
Caption: Workflow for MDP-Stimulated Cytokine Assay.
Methodology: Primary human monocytes or the human monocytic cell line THP-1 are used.[2][3] Cells are pre-incubated with various concentrations of this compound or GSK2983559 for 30 minutes.[2] Subsequently, the cells are stimulated with muramyl dipeptide (MDP), a NOD2 ligand (e.g., at 10 µg/mL), to induce a pro-inflammatory response.[8] After an incubation period of 6 to 24 hours at 37°C, the cell culture supernatants are collected.[2][8] The concentration of pro-inflammatory cytokines, such as TNFα or IL-8, in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated from the dose-response curves.
In Vivo Efficacy in a TNBS-Induced Colitis Mouse Model
This in vivo model assesses the therapeutic potential of the inhibitors in a mouse model of inflammatory bowel disease.
Caption: Workflow for TNBS-Induced Colitis Model.
Methodology: Colitis is induced in mice, for instance, female CD-1 mice, by a single intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol.[5][9] Mice are then treated with GSK2983559, typically via oral gavage, at varying doses (e.g., 7.5 and 145 mg/kg, twice daily).[5] Control groups receive a vehicle. The progression of colitis is monitored daily by assessing body weight, stool consistency, and the presence of fecal blood. At the end of the study (e.g., after 5-7 days), the mice are euthanized, and the colons are collected.[5] Efficacy is evaluated by measuring colon length and weight, macroscopic scoring of damage, histological analysis of inflammation, and biochemical markers of inflammation such as myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[5]
Conclusion
Both this compound and GSK2983559 are potent inhibitors of RIPK2 kinase activity. However, their differential effects on the RIPK2-XIAP protein-protein interaction represent a key mechanistic distinction. This compound's ability to block this interaction provides an additional layer of inhibition on the NOD2 signaling pathway. GSK2983559, while not demonstrating this secondary mechanism, was developed to have a more favorable pharmacokinetic and safety profile, which allowed for its progression into clinical studies. The choice between these compounds for research purposes will depend on the specific scientific question being addressed, with this compound being a valuable tool to probe the role of the RIPK2-XIAP interaction and GSK2983559 representing a more drug-like molecule for in vivo studies.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK583: A Potent Tool for Unraveling the NOD2 Signaling Pathway
A Comparative Guide to a Selective RIPK2 Inhibitor for Researchers, Scientists, and Drug Development Professionals
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway is a critical component of the innate immune system, playing a key role in the recognition of bacterial peptidoglycan and the subsequent inflammatory response. Dysregulation of this pathway has been implicated in a range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Validating the NOD2 pathway and identifying potential therapeutic modulators requires highly specific and potent tool compounds. GSK583, a selective inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial downstream kinase in the NOD2 pathway, has emerged as a valuable chemical probe for this purpose.
This guide provides a comprehensive comparison of this compound with other commonly used tool compounds for NOD2 pathway validation, supported by experimental data and detailed protocols.
Performance Comparison of NOD2 Pathway Inhibitors
This compound demonstrates high potency in inhibiting RIPK2 and downstream cellular responses. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two other well-characterized RIPK2 inhibitors, WEHI-345 and Ponatinib.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human RIPK2 | In vitro binding | 5 | [1] |
| MDP-stimulated TNF-α production (human monocytes) | Cellular | 8.0 | [1] | |
| MDP-stimulated TNF-α production (human whole blood) | Cellular | 237 | [1] | |
| WEHI-345 | RIPK2 | Kinase activity | 130 | [1][2] |
| Ponatinib | RIPK2 | Kinase activity | 6.7 | [3] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes and is sourced from the indicated publications.
Experimental Protocols
To facilitate the use of this compound and other tool compounds in validating the NOD2 pathway, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a key downstream effector of the NOD2 pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
OptiMEM
-
Transfection reagent (e.g., XtremeGene9)
-
Plasmids:
-
NF-κB-luciferase reporter
-
Constitutively active β-galactosidase (for normalization)
-
Human NOD2 expression vector
-
Empty vector (pcDNA)
-
-
Muramyl dipeptide (MDP)
-
This compound or other inhibitors
-
Luciferase assay reagent
-
β-galactosidase assay reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed 3 x 10^4 HEK293T cells per well in a 96-well plate in 70 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C and 5% CO2.[4]
-
Transfection:
-
Prepare a plasmid mix in OptiMEM containing: 13 ng NF-κB-luciferase reporter, 8.6 ng β-galactosidase, 0.05 ng NOD2 expression vector, and 51 ng empty vector per well.[5]
-
Add transfection reagent according to the manufacturer's instructions and incubate for 20 minutes at room temperature.[5]
-
Add 20 µL of the transfection mix to each well.
-
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or other inhibitors. Pre-incubate for 1 hour.
-
Stimulation: Add MDP to the wells at a final concentration of 10 µg/mL to stimulate NOD2 signaling. Include an unstimulated control.[4]
-
Incubation: Incubate the plate for 16 hours at 37°C and 5% CO2.[4]
-
Lysis and Reporter Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure luciferase activity as a readout for NF-κB activation.
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
MDP-Stimulated TNF-α Secretion Assay (ELISA)
This assay quantifies the release of the pro-inflammatory cytokine TNF-α from immune cells following NOD2 activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Muramyl dipeptide (MDP)
-
This compound or other inhibitors
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5 x 10^5 PBMCs or THP-1 cells per well in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour at 37°C.
-
Stimulation: Add MDP to the wells at a final concentration of 10 µg/mL. Include an unstimulated control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Follow the protocol provided with the human TNF-α ELISA kit.
-
Briefly, add standards and diluted supernatants to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP-Streptavidin).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[6][7]
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Visualizing the NOD2 Pathway and Experimental Workflow
To further aid in the understanding of this compound's mechanism of action and its application in NOD2 pathway validation, the following diagrams have been generated using Graphviz.
Caption: NOD2 Signaling Pathway and this compound Inhibition.
Caption: Workflow for NOD2 Pathway Validation.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. novamedline.com [novamedline.com]
A Comparative Guide to the Kinase Inhibitor Specificity of GSK583 and Ponatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor specificity of GSK583 and ponatinib, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for the development of next-generation kinase inhibitors.
Executive Summary
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system. In contrast, ponatinib is a multi-targeted kinase inhibitor primarily developed to target the BCR-ABL fusion protein, including the gatekeeper T315I mutation, which confers resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML). The stark difference in their selectivity profiles dictates their distinct biological activities and potential therapeutic applications, as well as their associated off-target effects.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Ponatinib
| Parameter | This compound | Ponatinib | Reference(s) |
| Primary Target | RIPK2 | BCR-ABL | [1][2] |
| IC50 (Primary Target) | 5 nM (RIPK2) | 0.37 - 2.0 nM (BCR-ABL, including T315I) | [1][3] |
| Kinase Selectivity | Highly selective (profiled against 300 kinases) | Multi-targeted | [1][3] |
| Known Off-Targets | hERG, CYP3A4 | VEGFR, PDGFR, FGFR, Src, KIT, RET, and others | [3][4] |
| Cellular IC50 | 8 nM (MDP-stimulated TNFα production in human monocytes) | Not directly comparable; potent inhibition of BCR-ABL expressing cells | [1] |
Table 2: Summary of Kinase Selectivity Profiles
| Compound | Screening Method | Number of Kinases Screened | Key Findings | Reference(s) |
| This compound | Kinase panel screen | 300 | Excellent selectivity for RIPK2 with minimal off-target inhibition. | [1][2] |
| Ponatinib | Various (including KINOMEscan) | >440 | Broad-spectrum kinase inhibitor targeting multiple kinase families. | [5][6] |
Note: The kinase selectivity data for this compound and ponatinib were generated in separate studies and are not from a head-to-head comparison. Therefore, a direct quantitative comparison of the number of off-targets at a specific concentration is not possible from the available data.
Experimental Protocols
This compound: RIPK2 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro potency of this compound against RIPK2 kinase.
Methodology:
-
Reagents: Full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP-competitive ligand, and this compound.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.
-
Procedure: a. This compound is serially diluted in 100% DMSO. b. 100 nL of the compound dilutions are dispensed into a multiwell plate. c. 5 µL of RIPK2 enzyme solution is added to each well at twice the final desired concentration and incubated for 10 minutes at room temperature. d. 5 µL of the fluorescently labeled ligand solution is then added to each well at twice the final desired concentration. e. The plate is incubated for at least 10 minutes at room temperature. f. Fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]
Ponatinib: Cellular Proliferation Assay (MTS-based)
Objective: To assess the effect of ponatinib on the proliferation of BCR-ABL expressing cells.
Methodology:
-
Cell Line: Ba/F3 cells engineered to express BCR-ABL (wild-type or mutants).
-
Reagents: Ponatinib, RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Procedure: a. Ba/F3 cells are seeded into 96-well plates at a density of 4 x 10³ cells/well. b. Ponatinib is added to the wells at various concentrations. c. The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator. d. 20 µL of MTS reagent is added to each well. e. The plates are incubated for an additional 1-4 hours. f. The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the ponatinib concentration and fitting the data to a sigmoidal dose-response curve.[8]
Signaling Pathway Diagrams
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Caption: Ponatinib inhibits the BCR-ABL signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for this compound RIPK2 Inhibition Assay.
Caption: Workflow for Ponatinib Cellular Proliferation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
benchmarking GSK583 activity against other kinase inhibitors
A Comparative Guide to the Kinase Inhibitor GSK583
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of this compound's performance against other benchmark kinase inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to offer a comprehensive overview for research and drug development professionals.
Introduction to this compound
This compound is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling after activation of the pattern recognition receptors NOD1 and NOD2, which leads to the production of inflammatory cytokines.[2] While this compound has demonstrated excellent kinase selectivity and effectiveness in blocking inflammatory responses in cellular and ex vivo human disease models, its development as a clinical candidate was halted due to off-target effects on the hERG ion channel and CYP3A4 metabolism.[3][4][5][6] Nevertheless, it remains a valuable tool compound for preclinical research to probe the function of RIPK2.[2][5]
Data Presentation: Performance Comparison
The following tables summarize the inhibitory activity of this compound and other relevant kinase inhibitors.
Table 1: Activity Profile of this compound and Comparators Against RIPK2
| Compound | Type | Target | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Notes |
| This compound | Type I | Human RIPK2 | 5 nM[1][3][7][8] | 8 nM (TNFα, Monocytes)[1][3] | Potent and selective but with hERG/CYP3A4 off-targets.[3][4] |
| Rat RIPK2 | 2 nM[7] | 237 nM (TNFα, Human Whole Blood)[1] | |||
| RIPK3 | 16 nM (Binding)[3][8] | No functional inhibition[3][7] | |||
| GSK2983559 | Type I | RIPK2 | 1 nM[5] | 10 nM (Human Whole Blood)[5] | Optimized successor to this compound with reduced hERG activity (14 µM).[4][5] |
| Ponatinib | Type II | RIPK2 | Potent Inhibition | Effective cellular inhibition | A multi-kinase inhibitor that targets the inactive "DFG-out" conformation of RIPK2.[4] |
| WEHI-345 | Type I | RIPK2 | 34 nM[9] | 80.3 nM (TNFα, Raw264.7)[9] | Displays >10-fold lower cellular potency compared to biochemical activity.[10] |
| CSLP37 | Type I | RIPK2 | 16 nM[4] | 26 nM (NOD Signaling)[4] | Developed from a 3,5-diphenyl-2-aminopyridine scaffold.[4] |
| Gefitinib | Type I | RIPK2 | Potent Inhibition | Effective cellular inhibition | An EGFR inhibitor that also acts as an ATP-competitive inhibitor of RIPK2.[4] |
Table 2: Selectivity Profile Against Other Kinases
This table provides context for this compound's selectivity by comparing it to inhibitors targeting LRRK2, another kinase involved in inflammatory and neurodegenerative diseases.
| Compound | Primary Target | IC50 on Primary Target | Key Off-Targets / Selectivity Notes |
| This compound | RIPK2 | 5 nM | Excellent selectivity across a panel of 300 kinases at 1 µM.[1][7] Some minor inhibition of BRK and Aurora A noted.[7] |
| PF-06447475 | LRRK2 (WT) | 3 nM | A highly selective, brain-penetrant LRRK2 inhibitor.[11][12] |
| CZC-25146 | LRRK2 (WT) | 4.76 nM | Profiled against 185 kinases and found to inhibit only five.[11][12] |
| Staurosporine | Pan-Kinase | 2 nM (LRRK2 WT)[11][13] | A non-selective inhibitor, targeting a large number of kinases by competing with ATP.[11][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the kinase active site, providing a measure of binding affinity (IC50).
-
Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to the larger kinase enzyme, its tumbling slows, increasing the polarization. An inhibitor that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.
-
Materials:
-
Procedure:
-
Test compounds are serially diluted in DMSO and 100 nL is dispensed into the wells of the assay plate.[1][8]
-
5 µL of RIPK2 enzyme solution (at twice the final assay concentration) is added to each well and incubated for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][8]
-
5 µL of the fluorescent ligand solution (at twice the final assay concentration) is added to initiate the displacement reaction. The plate is incubated for at least 10 minutes.[1][8]
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
Data is normalized using controls (no inhibitor for maximum polarization, no enzyme for minimum polarization). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[8]
-
Cell-Based NOD2 Signaling Assay (Cytokine Release)
This assay measures the functional consequence of RIPK2 inhibition in a cellular context by quantifying the suppression of inflammatory cytokine release.
-
Principle: Activation of the NOD2 receptor in immune cells (like monocytes) by its ligand, muramyl dipeptide (MDP), triggers a RIPK2-dependent signaling cascade that results in the production and secretion of cytokines such as TNFα. A functional RIPK2 inhibitor will block this pathway and reduce cytokine levels.
-
Cell Line: Primary human monocytes or a cell line engineered to express NOD2 (e.g., HEK293-NOD2).[3][14]
-
Materials:
-
Primary human monocytes.
-
Muramyl Dipeptide (MDP) to stimulate NOD2.
-
Test compounds (e.g., this compound).
-
Culture medium.
-
Immunoassay kit (e.g., ELISA) for TNFα or IL-8.
-
-
Procedure:
-
Monocytes are seeded in multiwell plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test inhibitor (or vehicle control) for 30 minutes.[3][8]
-
Cells are then stimulated with MDP for 6 hours to induce cytokine production.[3][8]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of the secreted cytokine (e.g., TNFα) in the supernatant is measured using an immunoassay according to the manufacturer's protocol.[3][8]
-
The percent inhibition for each inhibitor concentration is calculated relative to the MDP-stimulated vehicle control. IC50 values are determined from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz to illustrate key concepts.
Caption: NOD2 signaling pathway leading to inflammation and the inhibitory action of this compound on RIPK2.
Caption: Standard experimental workflow for characterizing a novel kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (this compound), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. embopress.org [embopress.org]
- 11. dovepress.com [dovepress.com]
- 12. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Safety Operating Guide
Proper Disposal of GSK583: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of the selective RIPK2 inhibitor, GSK583, is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for the proper disposal of this compound in various forms, catering to researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of RIP2 kinase, and as with many biologically active small molecules, it should be handled as a hazardous chemical.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow established protocols for chemical waste management.
Key Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 1346547-00-9 |
| Molecular Formula | C₂₀H₁₉FN₄O₂S |
| Molecular Weight | 398.5 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | - DMSO: 30 mg/mL[1], 45 mg/mL[2], 39.84 mg/mL - Ethanol: 27 mg/mL[2], 7.97 mg/mL - Water: Insoluble[3] |
| Storage | Powder: Store at +4°C or -20°C for long-term storage. In solvent: Store at -80°C for up to 1 year or -20°C for up to 6 months.[2][4] |
Experimental Protocol: Disposal of this compound Waste
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, whether in solid form or dissolved in a solvent. This protocol is based on general best practices for hazardous chemical waste disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled "Hazardous Waste" and listing the chemical contents.
-
Chemical waste tags or labels as required by your institution's Environmental Health & Safety (EHS) department.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation:
-
Disposal of Solid (Neat) this compound:
-
Carefully transfer any unused or waste this compound powder into a designated hazardous waste container.
-
Avoid creating dust. Use a chemical fume hood if necessary.
-
Ensure the container is properly sealed and labeled with the chemical name ("this compound") and any other required information.
-
-
Disposal of this compound Solutions (e.g., in DMSO or Ethanol):
-
Do not dispose of this compound solutions down the sink.[5][7] Intentional evaporation of chemical waste is also prohibited.[5]
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO or ethanol solutions).
-
Label the container clearly with "Hazardous Waste," "this compound," the solvent used (e.g., "in DMSO"), and the estimated concentration.
-
-
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is clearly labeled as containing chemical waste.[8]
-
Non-Sharps: Pipette tips, tubes, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container. Do not dispose of them in the regular trash.[8]
-
Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (one that dissolves this compound, like ethanol or acetone) and collecting the rinse as hazardous waste. After decontamination, the glassware can be washed normally.
-
-
Waste Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Do not overfill waste containers.
-
-
Arranging for Pickup:
-
Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is for guidance only and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and local regulations for chemical waste disposal. In case of a spill, follow your laboratory's established spill response procedure and contact your EHS department immediately.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
